molecular formula C11H10ClN3O B5591753 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 117518-83-9

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

カタログ番号: B5591753
CAS番号: 117518-83-9
分子量: 235.67 g/mol
InChIキー: QLNZRHXJKIOJHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is 235.0512396 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-7-9(11(13)16)10(12)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNZRHXJKIOJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350350
Record name 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117518-83-9
Record name 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Properties and Mechanistic Profiling of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Discovery and Agrochemical Development

As a Senior Application Scientist, I frequently evaluate molecular scaffolds that serve as privileged structures across diverse biological applications. The pyrazole-4-carboxamide motif is a cornerstone in both modern agrochemistry and pharmaceutical drug discovery. Specifically, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS: 117518-83-9) represents a highly optimized building block. This guide deconstructs its physicochemical properties, structural causality, synthesis methodologies, and target assay workflows to provide a self-validating framework for researchers.

Physicochemical Profiling & Structural Causality

The efficacy of any small molecule is dictated by its physicochemical properties and how its structural motifs interact with target binding pockets. The properties of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide are summarized below[1].

Quantitative Data Summary
PropertyValue
Chemical Name 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
CAS Number 117518-83-9
Molecular Formula C₁₁H₁₀ClN₃O
Molecular Weight 235.67 g/mol
LogP (Predicted) ~1.36
Hydrogen Bond Donors 1 (NH₂ group)
Hydrogen Bond Acceptors 2 (C=O, Pyrazole N)
SMILES CC1=NN(C(Cl)=C1C(N)=O)C1=CC=CC=C1
Mechanistic Deconstruction of the Scaffold

Every functional group on this pyrazole core serves a distinct, causative purpose in target engagement:

  • N1-Phenyl Group: This bulky hydrophobic anchor is critical for engaging in π−π stacking interactions within the hydrophobic pockets of target enzymes, such as the ubiquinone binding site of Succinate Dehydrogenase (SDH)[2].

  • C3-Methyl Group: This group provides essential steric bulk. The steric hindrance restricts the free rotation of the adjacent C4-carboxamide group, locking it into a favorable orthogonal conformation that minimizes entropy loss upon binding[3].

  • C4-Carboxamide: This is the primary pharmacophore. The carbonyl oxygen acts as a hydrogen bond acceptor, and the amine acts as a hydrogen bond donor. This motif directly mimics the binding of native substrates (like ubiquinone), interacting with highly conserved tyrosine and tryptophan residues in the target pocket[4].

  • C5-Chloro Group: The introduction of a halogen at this position serves a dual purpose. First, it significantly increases overall lipophilicity (LogP), facilitating permeation through fungal cell walls or cancer cell membranes. Second, the electron-withdrawing nature of the chlorine atom modulates the pKa of the pyrazole ring and enables directed halogen bonding with the target protein[5].

Mechanistic Pathways & Target Interactions

Pyrazole-4-carboxamides are primarily recognized as Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemistry[2]. However, recent pharmaceutical screening has identified this scaffold as a potent inhibitor of Aurora Kinases (A and B) [6] and a modulator of the Wnt/ β -Catenin signaling pathway via AMPK activation[7].

The diagram below illustrates the logical mechanism of action for SDH inhibition, demonstrating how the compound interrupts the electron transport chain.

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Release Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Reduction Inhibitor 5-Cl-3-Me-1-Ph-Pyrazole- 4-Carboxamide Inhibitor->SDH Binds Ubiquinone Site (Blocks e- transfer)

Mechanism of Succinate Dehydrogenase (Complex II) inhibition by pyrazole-4-carboxamides.

Comparative Target Efficacy
Target / PathogenAssay TypeTypical IC₅₀ / EC₅₀ RangePrimary Mechanism
Rhizoctonia solani Mycelial Growth0.02 - 1.5 µg/mLSDH Inhibition (Complex II)[2]
Porcine SQR Enzymatic10 - 50 nMSQR Inhibition[4]
Aurora Kinase A/B Enzymatic15 - 30 nMATP-competitive Kinase Inhibition[6]
Wnt/ β -Catenin Cell-based Reporter2.0 - 5.0 nMAMPK Activation / TNKS Inhibition[7]

Experimental Protocols: Synthesis & Validation

To ensure high-fidelity results in downstream assays, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide must be rigorously controlled. The following methodology utilizes a highly efficient Vilsmeier-Haack strategy[3].

De Novo Synthesis Workflow

Step 1: Knorr Pyrazole Condensation

  • Action: React phenylhydrazine with ethyl acetoacetate in refluxing ethanol.

  • Causality: The hydrazine nitrogen attacks the highly electrophilic ketone carbonyl, followed by cyclization at the ester carbonyl, yielding the core 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one[3].

  • Self-Validation: Monitor the reaction via TLC. The complete disappearance of the hydrazine spot confirms the completion of the cyclization.

Step 2: Vilsmeier-Haack Formylation and Chlorination

  • Action: Treat the pyrazolone intermediate with Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) at 0–5 °C, then elevate to 120 °C.

  • Causality: The Vilsmeier reagent (chloromethyleneiminium ion) generated in situ acts as a potent electrophile. This reaction is highly efficient as it simultaneously formylates the C4 position and chlorinates the C5 position, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[5].

  • Self-Validation: Analyze the intermediate via ¹H NMR. The presence of a distinct aldehyde singlet at ~9.8 ppm confirms successful formylation.

Step 3: Oxidation

  • Action: Oxidize the aldehyde using Potassium Permanganate (KMnO₄) in an aqueous medium under reflux.

  • Causality: KMnO₄ provides the necessary oxygen transfer to convert the aldehyde into a carboxylic acid, creating the required precursor for amidation[3].

  • Self-Validation: Acidify the mixture to pH 1. The precipitation of a white solid (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) serves as a visual confirmation of successful oxidation.

Step 4: Amidation

  • Action: Convert the carboxylic acid to an acid chloride using Thionyl Chloride (SOCl₂), followed by the addition of aqueous ammonia.

  • Causality: Carboxylic acids are poor electrophiles for amidation. Conversion to the highly reactive acid chloride ensures rapid and complete nucleophilic acyl substitution by ammonia, yielding the final carboxamide[3].

  • Self-Validation: Perform LC-MS analysis. A molecular ion peak at m/z 236 [M+H]⁺ confirms the identity of the target compound.

In Vitro Assay Workflows

Once synthesized and purified, the compound must be evaluated for target engagement. The following protocol outlines a self-validating enzymatic assay for SDH inhibition.

Succinate Dehydrogenase (SDH) Inhibition Assay

Step 1: Mitochondrial Isolation

  • Action: Isolate mitochondria from the target organism using differential centrifugation in a sucrose-buffered medium.

  • Causality: Intact mitochondria are required to preserve the native conformation of the membrane-bound SDH complex (Complex II).

Step 2: Assay Mixture Preparation

  • Action: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate, and 50 µM 2,6-dichlorophenolindophenol (DCPIP).

  • Causality: Succinate serves as the natural substrate. DCPIP acts as an artificial terminal electron acceptor; its reduction causes a measurable color shift from blue to colorless, serving as a proxy for SDH activity[2].

Step 3: Compound Incubation

  • Action: Introduce the pyrazole-4-carboxamide compound (dissolved in DMSO, final concentration <1%) to the mixture.

  • Causality: The compound competitively binds to the ubiquinone-binding pocket of SDH, physically blocking the transfer of electrons from FADH₂ to the electron transport chain[4].

Step 4: Kinetic Measurement & Validation

  • Action: Measure absorbance continuously at 600 nm for 10 minutes.

  • Self-Validation: The assay must include a positive control (e.g., Boscalid) to validate enzyme sensitivity, and a DMSO-only negative control to establish the uninhibited baseline. The assay is only considered valid if the Z'-factor exceeds 0.5, ensuring statistical reliability.

HTS_Workflow Synthesis Compound Synthesis (Amidation of Acid Chloride) Purification Purification & QC (HPLC, NMR, LC-MS) Synthesis->Purification EnzymeAssay In Vitro Target Assay (SDH / Kinase Inhibition) Purification->EnzymeAssay Purity > 95% CellAssay Cellular/Phenotypic Assay (Mycelial Growth or Cell Viability) EnzymeAssay->CellAssay IC50 < 1 µM HitIdentification Hit Identification & Lead Optimization CellAssay->HitIdentification High Efficacy

Standard drug discovery workflow for evaluating pyrazole-4-carboxamide derivatives.

Sources

Unraveling the Mechanism of Action of Pyrazole Carboxamide Derivatives: A Dual-Target Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboxamide derivatives represent a privileged class of pharmacophores exhibiting profound biological activities across agriculture and human medicine. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the dualistic nature of these molecules. Depending on their peripheral substitutions, pyrazole carboxamides function either as potent Succinate Dehydrogenase Inhibitors (SDHIs) in fungal pathogens or as highly selective Kinase Inhibitors in oncology. This guide provides an in-depth mechanistic analysis, structural binding logic, and self-validating experimental protocols required to evaluate these compounds.

The Pyrazole Carboxamide Scaffold: Structural Versatility

The core of the pyrazole carboxamide scaffold consists of a five-membered heterocyclic pyrazole ring linked via a carboxamide bridge to a variable hydrophobic tail (often an aryl or diarylamine group). The pyrazole ring is rich in nitrogen atoms that act as critical hydrogen bond donors/acceptors, while the carboxamide linker provides conformational flexibility. This unique geometry allows the scaffold to mimic natural substrates—such as ubiquinone in mitochondria or ATP in kinases—making it a highly tunable bioisostere[1].

Mechanism Domain I: Mitochondrial Respiration Inhibition (Complex II)

Structural Basis of SDH Inhibition

In agricultural chemistry, pyrazole carboxamides are the cornerstone of modern fungicides (e.g., boscalid, fluxapyroxad). Their primary target is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.

These derivatives act as competitive inhibitors at the ubiquinone-binding site (Q-site) of SDH. Mechanistically, the pyrazole NH acts as a hydrogen bond donor to the side chains of the Q-site (typically highly conserved Tryptophan or Tyrosine residues), while the carboxamide oxygen acts as a hydrogen bond acceptor. Recent structural optimizations, such as the dearomatization of the hydrophobic tail and the introduction of oxime ether fragments, have been shown to significantly increase the number of hydrogen bonds and van der Waals interactions within the SDH-inhibitor complex. Furthermore, the incorporation of a diarylamine scaffold has been proven to destroy fungal cell membranes, resulting in the leakage of contents and a dramatic decrease in the mitochondrial membrane potential (MMP)[2].

SDH_Mechanism PC Pyrazole Carboxamide (e.g., SDHI) CII Complex II (SDH) Ubiquinone Q-site PC->CII Competitive Binding TCA TCA Cycle Arrest CII->TCA Blockade of Succinate Oxidation MMP MMP Depolarization (ΔΨm ↓) CII->MMP e- Transport Disruption ROS ROS Accumulation MMP->ROS Mitochondrial Dysfunction Apop Fungal Cell Apoptosis ROS->Apop Oxidative Stress

Fig 1. Mechanistic pathway of SDH inhibition by pyrazole carboxamides leading to apoptosis.

Experimental Protocol: Self-Validating SDH Assay System

To validate SDH inhibition, researchers must isolate direct target engagement from secondary phenotypic effects. This protocol utilizes a self-validating system combining an isolated enzyme assay with an orthogonal whole-cell MMP evaluation.

Step 1: Isolated SDH Enzyme Activity Assay

  • Causality: We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. Because DCPIP changes color from blue to colorless upon reduction, it allows us to spectrophotometrically isolate Complex II activity from the rest of the electron transport chain without interference from downstream complexes.

  • Methodology:

    • Extract active mitochondria from the target organism (e.g., Rhizoctonia solani) using differential centrifugation in a sucrose-buffered medium.

    • Incubate the mitochondrial suspension with varying concentrations of the pyrazole carboxamide derivative (0.01 μM to 100 μM) for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 mM succinate and 50 μM DCPIP.

    • Measure the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC50 based on the rate of DCPIP reduction.

Step 2: Orthogonal Validation via MMP Evaluation (JC-1 Assay)

  • Causality: To prove that biochemical SDH inhibition translates to physiological mitochondrial collapse, we use the JC-1 dye. JC-1 is a self-normalizing ratiometric dye; it forms red J-aggregates in healthy, polarized mitochondria but remains as green monomers upon depolarization. This ratiometric shift prevents false positives caused by variations in cell density or dye uptake[2].

  • Methodology:

    • Treat fungal mycelia with the EC50 concentration of the compound for 12 hours.

    • Stain with 5 μg/mL JC-1 dye for 30 minutes in the dark.

    • Wash twice with PBS and analyze via fluorescence microscopy (Red Ex/Em: 535/590 nm; Green Ex/Em: 485/530 nm). A decrease in the red/green fluorescence ratio confirms MMP depolarization.

Mechanism Domain II: Kinase Inhibition in Oncology

ATP-Competitive Binding Dynamics

In human pharmacology, pyrazole carboxamides have emerged as highly selective kinase inhibitors targeting Aurora A, CDK2, and JAK pathways[1].

The mechanism of action relies on the pyrazole core acting as a bioisostere for the purine ring of ATP. The pyrazole ring nitrogen interacts directly with the hinge region of the kinase via hydrogen bonding. The carboxamide linker is crucial; it directs the attached hydrophobic aryl groups into the deep hydrophobic pocket of the kinase. Depending on the conformation of the DFG-motif (Asp-Phe-Gly), these derivatives can occupy either the Type-I (active) or Type-II (inactive) pocket. Structure-Activity Relationship (SAR) studies indicate that substituting the pyrazole ring with electron-withdrawing groups (e.g., nitro or halogens) optimizes electrostatic interactions with the gatekeeper residues, drastically enhancing antiproliferative activity against cancer cell lines like HCT116 and MCF7[1].

Kinase_Mechanism Compound Pyrazole Carboxamide Core Hinge Kinase Hinge Region (H-Bonding via Pyrazole N) Compound->Hinge ATP Mimicry Hydrophobic Hydrophobic Pocket (Aryl Tail Interactions) Compound->Hydrophobic Type-I/II Binding Gatekeeper Gatekeeper Residue (Steric Selection) Compound->Gatekeeper Selectivity Filter Inhibition Target Kinase Inhibition (e.g., Aurora A, CDK2) Hinge->Inhibition Hydrophobic->Inhibition Gatekeeper->Inhibition

Fig 2. Structural binding logic of pyrazole carboxamides in ATP-competitive kinase inhibition.

Experimental Protocol: Self-Validating Kinase Assay System

Evaluating kinase inhibitors requires distinguishing true ATP-competitive inhibition from non-specific aggregation or compound autofluorescence (a common artifact with highly conjugated pyrazoles).

Step 1: ADP-Glo™ Kinase Assay

  • Causality: Traditional assays measure ATP depletion, which suffers from high background noise. The ADP-Glo assay measures ADP production via a luminescent readout. Because luminescence does not require excitation light, it completely eliminates false positives caused by the autofluorescence of aromatic pyrazole derivatives.

  • Methodology:

    • Incubate recombinant kinase (e.g., Aurora A) with the pyrazole carboxamide derivative in a buffer containing MgCl2 and DTT for 10 minutes.

    • Add ultra-pure ATP and the specific substrate peptide to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence to calculate the IC50[1].

Step 2: Counter-Screening & Cellular Translation

  • Causality: To ensure the biochemical IC50 translates to cellular efficacy without off-target cytotoxicity, a parallel counter-screen against a gatekeeper-mutant kinase panel is performed, followed by a Sulforhodamine B (SRB) cell viability assay. SRB binds to basic amino acids of cellular proteins, providing a linear readout of cell mass that is independent of cellular metabolic fluctuations (unlike MTT assays).

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of recent, highly optimized pyrazole carboxamide derivatives across both mechanism domains.

Compound Scaffold / DesignationPrimary TargetBinding Mode / Key InteractionInhibitory Efficacy (IC50 / EC50)Ref
Oxime ether pyrazole-4-carboxamide (E1) Fungal SDH (R. solani)Q-site competitive; enhanced H-bonding via oxime etherIC50 = 3.3 μM
Diarylamine pyrazole carboxamide (SCU2028) Fungal SDH (R. solani)Mitochondrial membrane disruption & Complex II blockEC50 = 0.022 mg/L[2]
N-1,3-triphenyl-1H-pyrazole-4-carboxamide (Cmpd 6) Aurora-A Kinase (Human)Hinge region H-bonding; nitro group optimizationIC50 = 0.16 μM[1]
Monohalogenated pyrazole derivative (Cmpd 20) CDK1 Kinase (Human)Sub-micromolar Type-I pocket occupationIC50 = 0.13 μM (MCF7 cells)[1]

Conclusion

The pyrazole carboxamide scaffold is a masterclass in rational drug design. By understanding the strict causality between structural modifications—such as dearomatization or the addition of diarylamine groups—and their functional outputs, researchers can fine-tune these molecules to act as either lethal disruptors of fungal mitochondrial respiration or precision inhibitors of oncogenic kinases. The self-validating experimental frameworks provided herein ensure that future development of these derivatives is grounded in rigorous, artifact-free target validation.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: Journal of Agricultural and Food Chemistry (PubMed / ACS Publications)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

Sources

Unlocking the Therapeutic and Agrochemical Potential of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS: 117518-83-9) represents a highly privileged scaffold in both agrochemical design and pharmaceutical drug discovery[1]. Rather than being a single-target entity, this molecule serves as a versatile pharmacophore and an advanced synthetic building block.

As a Senior Application Scientist, I have observed that the true value of this compound lies in its precise stereoelectronic arrangement. It bridges two massive therapeutic/agrochemical domains: Succinate Dehydrogenase Inhibition (SDHI) for crop protection[2], and ATP-competitive Kinase Inhibition (e.g., CDKs, Aurora Kinases) for oncology[3]. This whitepaper deconstructs the structural rationale, biological pathways, and validated experimental workflows required to harness this compound's full potential.

Structural Rationale & Pharmacophore Mapping

To understand the biological activity of this compound, we must analyze the causality behind its structural components. Every functional group on this pyrazole core serves a distinct, target-oriented purpose.

  • The Pyrazole Core: Acts as a rigid, aromatic bioisostere that fits seamlessly into central hydrophobic pockets of target proteins.

  • 4-Carboxamide Group: This is the primary anchoring vector. In kinases, it acts as a classic hydrogen-bond donor/acceptor to the hinge region of the ATP-binding site[4]. In fungal targets, it mimics ubiquinone to bind the mitochondrial Q-site.

  • 1-Phenyl Substituent: Drives lipophilicity (LogP) and engages in π−π stacking. In anti-inflammatory applications, this group perfectly occupies the hydrophobic side-channel of the COX-2 enzyme[5].

  • 5-Chloro Group: From a medicinal chemistry perspective, this is not just a steric director. The electron-withdrawing chlorine lowers the pKa of adjacent systems, but more importantly, it acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). This allows researchers to easily displace the chlorine with various amines to build massive, diverse libraries of kinase inhibitors[6].

Table 1: Pharmacophore Mapping & Target Interactions
Structural MotifPrimary Biological FunctionTarget Interaction (Causality)
Pyrazole Core Scaffold rigidity, bioisostereOrients substituents into optimal 3D space.
4-Carboxamide Hydrogen bonding (Donor/Acceptor)Binds hinge region (Kinases) / Q-site (SDH).
1-Phenyl Lipophilicity, π−π stackingOccupies Hydrophobic Pocket II (Kinases) / COX-2 channel.
3-Methyl Steric directing groupRestricts the rotation of the carboxamide vector.
5-Chloro Halogen bonding, SN​Ar leaving groupProvides metabolic stability and a synthetic handle.

Primary Biological Activities & Mechanistic Pathways

Pathway A: Agrochemical Succinate Dehydrogenase Inhibition (SDHI)

Pyrazole-4-carboxamides are the gold standard for modern fungicides. They act by binding to the ubiquinone-binding site (Q-site) of mitochondrial Complex II (Succinate Dehydrogenase). By competitively blocking ubiquinone, these compounds halt the electron transport chain, preventing ATP synthesis and leading to rapid fungal cell death (e.g., against Rhizoctonia solani)[2].

SDHI_Mechanism Succinate Succinate ComplexII Mitochondrial Complex II (SDH Enzyme) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (CoQ) Binding Site ComplexII->Ubiquinone Electron Transfer ETC Electron Transport Chain Ubiquinone->ETC CoQH2 Inhibitor Pyrazole-4-carboxamide (Inhibitor) Inhibitor->Ubiquinone Competitive Binding

Fig 1. Mechanism of Succinate Dehydrogenase Inhibition by pyrazole-4-carboxamides at the Q-site.

Pathway B: Oncology & ATP-Competitive Kinase Inhibition

In human therapeutics, the 1-phenylpyrazole-4-carboxamide scaffold is a highly validated motif for targeting Cyclin-Dependent Kinases (CDKs) and Aurora Kinases[3]. The deregulation of CDKs is a hallmark of various malignancies[4]. The carboxamide group forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2), competitively displacing ATP and arresting the cancer cell cycle in the G1/S or G2/M phase[6].

Table 2: Representative Biological Activities of Pyrazole-4-carboxamide Analogs
Target ClassSpecific TargetRepresentative IC50/EC50Primary Mechanism
Agrochemical Rhizoctonia solani (SDH)0.012 - 1.30 µMComplex II Q-site blockade
Oncology CDK2 / Aurora A0.025 - 0.50 µMATP-competitive hinge binding
Inflammation COX-20.26 - 1.50 µMSelective cyclooxygenase inhibition

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of this compound (and its synthesized derivatives) requires robust, self-validating assay systems. Below are the field-proven protocols for profiling its dual activities.

Protocol 1: In Vitro SDH Enzymatic Inhibition Assay (Agrochemical)

Causality Check: Because succinate oxidation is inherently colorless, we must couple the reaction to the reduction of 2,6-dichlorophenolindophenol (DCPIP). The colorimetric shift at 600 nm provides a direct, quantifiable readout of electron transport.

  • Mitochondrial Isolation: Isolate mitochondria from R. solani mycelia using differential centrifugation in a sucrose/HEPES buffer (pH 7.2).

  • Reagent Preparation: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 10 mM sodium succinate, and 50 µM DCPIP.

  • Compound Incubation: Add the pyrazole-4-carboxamide derivative (dissolved in DMSO, final concentration <1%) and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µM ubiquinone-2 (CoQ2) to initiate the electron transfer.

  • Spectrophotometric Readout: Measure the decrease in absorbance at 600 nm over 5 minutes.

  • Self-Validation: The assay is only valid if the baseline control (lacking succinate) shows zero spontaneous DCPIP reduction, and the positive control (Boscalid) yields an IC50​ within expected literature ranges (~1.5 µM).

Protocol 2: High-Throughput TR-FRET Kinase Assay (Pharmaceutical)

Causality Check: Standard fluorescence assays are plagued by compound auto-fluorescence, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, ensuring a high-fidelity readout.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing the target kinase (e.g., CDK2/Cyclin A) and a biotinylated substrate peptide. Incubate for 15 minutes.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP at its predetermined Km​ concentration. Incubate for 60 minutes at room temperature.

  • Quench & Detect: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phospho antibody, and an APC-labeled streptavidin tracer.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation: Calculate the Z'-factor for the plate. The data is only accepted if Z′≥0.5 , indicating excellent assay robustness and separation between positive and negative controls.

TR_FRET_Workflow Step1 1. Compound Dilution (10-point dose response in DMSO) Step2 2. Kinase Reaction (Target Kinase + ATP + Substrate) Step1->Step2 Step3 3. Quench & Detect (Add EDTA + Eu-Ab + APC-Tracer) Step2->Step3 Step4 4. TR-FRET Readout (Excitation: 340nm | Emission: 615/665nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 & Z'-factor) Step4->Step5

Fig 2. High-throughput TR-FRET workflow for profiling ATP-competitive kinase inhibitors.

Conclusion & Future Directions

The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide scaffold is a masterpiece of chemical design. Its ability to selectively target the mitochondrial Q-site in fungi while simultaneously offering a structural framework for ATP-competitive kinase inhibition in human oncology makes it an invaluable asset. Future drug development efforts should focus on utilizing the 5-chloro position for SN​Ar diversification, allowing for the rapid synthesis of novel, highly selective kinase and COX-2 inhibitors.

References

  • Sigma-Aldrich Product Catalog Source: Sigma-Aldrich URL
  • Source: PubMed (NIH)
  • Source: Journal of Agricultural and Food Chemistry (ACS)
  • Source: PMC (NIH)
  • Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids Source: RSC Publishing URL
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL

Sources

The Vilsmeier-Haack Reaction in Pyrazole Chemistry: A Technical Guide to the Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of approved drugs and bioactive molecules.[1] Among the various functionalized pyrazoles, those bearing a carbaldehyde group at the 4-position are particularly valuable as versatile synthetic intermediates.[2] This aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling extensive structure-activity relationship (SAR) studies crucial for drug discovery and development.[2][3] The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a key building block in the synthesis of novel therapeutic agents, with derivatives showing promise in areas such as anti-inflammatory, anticancer, and antimicrobial research.[2][4]

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] Its application to pyrazole systems, specifically the conversion of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, provides an efficient route to the target molecule.[4][7] This guide offers an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, detailing the underlying mechanism, a robust experimental protocol, and methods for characterization.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution of the aromatic substrate.[8]

Part 1: Formation of the Vilsmeier Reagent

The active electrophile, the N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent, is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

The mechanism commences with the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃.[6][9] This is followed by the elimination of a chloride ion, which then attacks the carbonyl carbon of the intermediate. Subsequent elimination of a dichlorophosphate species yields the highly electrophilic Vilsmeier reagent.[6]

Vilsmeier_Reagent_Formation DMF DMF POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (N,N-dimethylchloroiminium ion) POCl3->Vilsmeier_Reagent Reaction

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Part 2: Electrophilic Aromatic Substitution and Chloroformylation

The second stage involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrazole ring. In the case of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the reaction is more complex than a simple formylation. The substrate undergoes simultaneous chloroformylation, where the hydroxyl group at the 5-position is replaced by a chlorine atom, and formylation at the 4-position.[7][10]

The electron-rich pyrazole attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.[8] Subsequent elimination of a proton restores the aromaticity of the pyrazole ring. The intermediate iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[8] The chlorination at the 5-position is a key feature of this specific reaction, yielding the desired 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

Vilsmeier_Haack_Mechanism Start 3-methyl-1-phenyl- 1H-pyrazol-5(4H)-one Intermediate1 Electrophilic Attack (Sigma Complex) Start->Intermediate1 Vilsmeier Vilsmeier Reagent Vilsmeier->Intermediate1 Intermediate2 Aromatization & Chlorination Intermediate1->Intermediate2 Hydrolysis Aqueous Workup (Hydrolysis) Intermediate2->Hydrolysis Product 5-chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on the pyrazole substrate.

Experimental Protocol: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the target compound.

Reagents and Equipment
Reagent/EquipmentPurpose
3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneStarting Material
N,N-Dimethylformamide (DMF)Reagent and Solvent
Phosphorus oxychloride (POCl₃)Reagent
Ice-cold waterQuenching and Precipitation
EthanolRecrystallization Solvent
Round-bottom flaskReaction Vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and stir barFor mixing
Dropping funnelFor controlled addition
Ice bathFor temperature control
Buchner funnel and filter paperFor filtration
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath. To this, add phosphorus oxychloride (7 equivalents) dropwise with constant stirring over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.[7] Continue stirring the mixture at 0 °C for an additional 20 minutes.[7]

  • Reaction with the Pyrazole Substrate: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent).[7]

  • Reaction Completion: Heat the reaction mixture under reflux for 1.5 to 2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]

  • Workup and Isolation: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing ice-cold water (approximately 300 ml).[11] A solid precipitate will form.

  • Purification: Collect the solid product by filtration using a Buchner funnel. Wash the solid thoroughly with water and then dry it. Recrystallize the crude product from ethanol to obtain pale-yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of Novel Pyrazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive, field-proven guide for the antimicrobial screening of novel pyrazole-4-carboxamide derivatives. This document is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to effectively evaluate this promising class of compounds. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

The pyrazole ring is a key pharmacophore in medicinal chemistry, and its derivatives, particularly pyrazole-4-carboxamides, have demonstrated a wide spectrum of biological activities, including antimicrobial properties. Recent studies have highlighted their potential against both bacterial and fungal pathogens, with some derivatives showing potent activity against drug-resistant strains.[1][2] The core of this guide is to provide a systematic approach to identify and characterize the antimicrobial potential of newly synthesized pyrazole-4-carboxamides.

Part 1: Initial Compound Handling and Preparation: The Foundation of Reliable Data

A common pitfall in antimicrobial screening is the improper handling and solubilization of novel compounds. Pyrazole-4-carboxamides, being largely synthetic heterocyclic compounds, often exhibit poor aqueous solubility.

Protocol 1: Compound Solubilization and Stock Solution Preparation

  • Initial Solubility Testing: Before preparing a stock solution, perform a small-scale solubility test. Test solubility in a panel of solvents, starting with dimethyl sulfoxide (DMSO), followed by ethanol, and methanol.[3] DMSO is often the solvent of choice due to its ability to dissolve a wide range of organic compounds.[4]

  • Stock Solution Preparation:

    • Accurately weigh the pyrazole-4-carboxamide derivative.

    • Add the chosen solvent (typically DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Causality: A high concentration stock solution minimizes the amount of solvent introduced into the assay, reducing the risk of solvent-induced toxicity to the microorganisms.[3][4]

  • Solvent Control: It is imperative to run a solvent control in all assays to ensure that the observed antimicrobial activity is not an artifact of the solvent.[4][5] The final concentration of the solvent in the assay should typically not exceed 1-2% (v/v).[3]

Part 2: Primary Antimicrobial Screening: Identifying Hits

The initial screening aims to identify which of the novel pyrazole-4-carboxamides possess antimicrobial activity. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[6]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula, standardized to 0.5 McFarland

  • Novel pyrazole-4-carboxamide stock solutions

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile DMSO (or other appropriate solvent)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of the 96-well plate.

    • Add 100 µL of the compound stock solution (appropriately diluted in broth to twice the highest desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be determined visually or with a plate reader.

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format for easy comparison.

Compound IDTest OrganismGram StainMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
P4C-001Staphylococcus aureusPositive16Ciprofloxacin0.5
P4C-001Escherichia coliNegative32Ciprofloxacin0.25
P4C-002Candida albicansN/A8Fluconazole1

Part 3: Secondary Screening: Bactericidal or Fungicidal Activity

Once the MIC is determined, the next critical step is to ascertain whether the compound is microbistatic (inhibits growth) or microbicidal (kills the organism). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[6][8]

Protocol 3: Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

  • Subculturing from MIC plate: Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-inoculate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.

  • Incubation: Incubate the plates at the appropriate temperature and duration to allow for the growth of any viable organisms.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[8] Visually, this is the lowest concentration plate with no colony growth.

Interpreting MIC and MBC/MFC Data:

  • Bactericidal/Fungicidal: If the MBC/MFC is no more than four times the MIC.[9]

  • Bacteriostatic/Fungistatic: If the MBC/MFC is greater than four times the MIC.

Part 4: Assessing Safety Profile: In Vitro Cytotoxicity

A crucial aspect of drug development is to ensure that the antimicrobial compound is selective for microbial cells and exhibits minimal toxicity towards mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability.[10]

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole-4-carboxamide derivatives for 24-48 hours. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Selectivity Index (SI):

The selectivity index is a critical parameter to evaluate the therapeutic potential of a compound. It is calculated as:

SI = IC50 (mammalian cells) / MIC (microorganism)

A higher SI value indicates greater selectivity of the compound for the microbial target over host cells.

Part 5: Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is vital for lead optimization and predicting potential resistance mechanisms. For pyrazole derivatives, two common mechanisms of action are the inhibition of bacterial DNA gyrase and fungal succinate dehydrogenase (SDH).[11][12][13][14]

Potential Antibacterial Mechanism: DNA Gyrase Inhibition

Several pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[11][12]

P4C Pyrazole-4-Carboxamide DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) P4C->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Putative antibacterial mechanism of pyrazole-4-carboxamides via DNA gyrase inhibition.

Potential Antifungal Mechanism: Succinate Dehydrogenase (SDH) Inhibition

Many pyrazole carboxamides function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain and tricarboxylic acid (TCA) cycle in fungi.[13][14][15]

P4C Pyrazole-4-Carboxamide SDH Succinate Dehydrogenase (Complex II) P4C->SDH Inhibition TCA_Cycle TCA Cycle SDH->TCA_Cycle Disrupts Electron_Transport Electron Transport Chain SDH->Electron_Transport Blocks ATP_Production ATP Production Electron_Transport->ATP_Production Prevents Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death Leads to

Caption: Putative antifungal mechanism of pyrazole-4-carboxamides via SDH inhibition.

Part 6: Troubleshooting and Data Interpretation

Skipped Wells: The occurrence of growth in wells with higher concentrations of the antimicrobial agent than in wells with lower concentrations. This can be due to contamination, compound precipitation, or resistant subpopulations.[16][17] If observed, check the purity of the culture and repeat the assay.

Trailing Endpoints: This is characterized by reduced but persistent growth over a range of concentrations, making the MIC difficult to determine.[18][19] It is more common with fungistatic agents. Reading the MIC at an earlier time point (e.g., 24 hours instead of 48) can sometimes help.[19]

Part 7: Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole-4-carboxamide scaffold can lead to improved potency and a better safety profile. Key areas for modification include:

  • Substituents on the pyrazole ring: Can influence binding to the target enzyme.

  • The carboxamide linker: Modifications can affect compound stability and cell permeability.

  • The N-phenyl ring (or other aryl groups): Substituents on this ring can significantly impact antimicrobial activity and spectrum.[1][20] For instance, the presence of electron-donating or withdrawing groups can modulate the activity against Gram-positive and Gram-negative bacteria.[1][21]

cluster_0 Pyrazole-4-Carboxamide Scaffold cluster_1 Key Modification Points cluster_2 Impacts Scaffold [Pyrazole Ring] --(R1)--> [Carboxamide Linker] --(R2)--> [Aryl Group] R1_mod R1: Substituents on Pyrazole Ring Potency Antimicrobial Potency R1_mod->Potency R2_mod R2: Substituents on Aryl Group R2_mod->Potency Spectrum Spectrum of Activity R2_mod->Spectrum Linker_mod Carboxamide Linker Modifications Safety Safety Profile (Selectivity) Linker_mod->Safety

Caption: Key areas for structure-activity relationship (SAR) studies of pyrazole-4-carboxamides.

By systematically applying these protocols and considering the underlying scientific principles, researchers can effectively screen and characterize novel pyrazole-4-carboxamide derivatives, paving the way for the development of new and urgently needed antimicrobial agents.

References

Sources

Application Notes and Protocols for the Evaluation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Analogs as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, characterization, and anticonvulsant screening of novel 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide analogs. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their quest for more effective antiepileptic drugs (AEDs).

Introduction: The Rationale for Pyrazole Carboxamides in Epilepsy Research

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known to be a core component in a variety of biologically active compounds. Specifically, derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant properties.[1][2] The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide core represents a promising starting point for the development of new anticonvulsants. The strategic placement of various substituents on the carboxamide nitrogen allows for the fine-tuning of physicochemical properties, which can significantly impact absorption, distribution, metabolism, excretion (ADME), and ultimately, anticonvulsant activity.

This guide will detail the synthetic route to access a library of these analogs and provide robust protocols for their evaluation in well-established preclinical models of epilepsy.

Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Analogs

The synthesis of the target carboxamide analogs is a multi-step process commencing from readily available starting materials. The key intermediate is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride.

Synthesis of the Key Intermediate: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

The synthetic pathway to the key acid chloride intermediate is outlined below. This is a crucial step, and the purity of this intermediate will directly impact the quality of the final compounds.

Synthesis_of_Key_Intermediate A 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one C 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (POCl3, DMF) E 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid C->E Oxidation D Potassium Permanganate (KMnO4) G 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride E->G Chlorination F Thionyl Chloride (SOCl2) or Oxalyl Chloride

Caption: Synthetic pathway to the key intermediate.

Protocol for the Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid:

  • Vilsmeier-Haack Reaction: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5 °C. Add phosphorus oxychloride (POCl3) dropwise while maintaining the temperature.[3]

  • After the addition is complete, stir the mixture for 30 minutes.

  • Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the Vilsmeier-Haack reagent.[3]

  • Heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure aldehyde.

  • Oxidation: Dissolve the synthesized aldehyde in a suitable solvent (e.g., aqueous acetone).

  • Add a solution of potassium permanganate (KMnO4) dropwise at room temperature.[4]

  • Stir the mixture until the purple color of permanganate disappears.

  • Filter the manganese dioxide precipitate and wash it with the solvent.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[4]

Protocol for the Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride:

  • Reflux a mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and an excess of thionyl chloride (SOCl2) or oxalyl chloride for 2-3 hours.[4]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride can be used in the next step without further purification.

Synthesis of Target Carboxamide Analogs

The final step involves the amidation of the acid chloride with a diverse range of primary or secondary amines to generate the desired carboxamide library.

Synthesis_of_Carboxamides A 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride C 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Analog A->C Amidation B Primary or Secondary Amine (R1R2NH) B->C

Caption: General scheme for carboxamide synthesis.

General Protocol for the Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Analogs:

  • Dissolve the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.

  • Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in the same solvent dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure carboxamide analog.

  • Characterize the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad library of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide analogs is still emerging, preliminary insights can be drawn from related pyrazoline and pyrazole carboxamide series. The following table summarizes representative data from the literature on structurally related compounds to guide the design of new analogs.

Compound IDCore StructureR Group on CarboxamideAnticonvulsant Activity (MES)NeurotoxicityReference
4c 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamideN-(4-bromophenyl)Active at 100 mg/kg (6 Hz test)Not specified[5]
4f 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamideN-(4-chlorophenyl)Active at 300 mg/kg (MES & scMET)Not specified[5]
Generic 3,5-Diphenyl-2-pyrazoline-1-carboxamideVaried substituted phenylsActive at 30-300 mg/kgLow at 30-100 mg/kg[6]

Key observations from related series suggest:

  • Aryl Substituents: The nature and position of substituents on the aryl ring attached to the carboxamide nitrogen play a crucial role in determining anticonvulsant activity. Electron-withdrawing groups like halogens (e.g., fluoro, chloro, bromo) on this aryl ring often confer good activity.[5][6]

  • Lipophilicity: A balance in lipophilicity is critical for brain penetration and activity. Highly polar or non-polar substituents may be detrimental.[7]

  • ** steric hindrance:** The size of the substituent on the carboxamide can influence binding to the putative biological target.

Preclinical Anticonvulsant Screening Protocols

The following are detailed, step-by-step protocols for the initial in vivo evaluation of the synthesized analogs. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[8]

Apparatus:

  • Electroconvulsive shock generator with corneal or auricular electrodes.

  • Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).

  • Electrode gel (for auricular electrodes).

Animals:

  • Male Swiss albino mice (20-25 g).

Protocol:

  • Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment, with ad libitum access to food and water.

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A vehicle control group and a positive control group (e.g., phenytoin, 30 mg/kg) should be included.

  • Pre-treatment Time: The test is typically conducted at the time of peak effect of the drug, which should be determined in preliminary studies (often 30-60 minutes post-administration).

  • Seizure Induction:

    • Apply a drop of ophthalmic anesthetic to the mouse's eyes.

    • Place the corneal electrodes on the corneas.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for generalized myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission.[9]

Materials:

  • Pentylenetetrazole (PTZ).

  • Test compounds and vehicle.

  • Positive control (e.g., ethosuximide, valproic acid).

Animals:

  • Male Swiss albino mice (20-25 g).

Protocol:

  • Acclimation and Drug Administration: Follow the same procedures as in the MES test.

  • Seizure Induction: At the predetermined pre-treatment time, administer a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck (typically 85 mg/kg for mice). This dose should induce clonic seizures in over 95% of vehicle-treated animals.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes. The primary endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Record the number of animals in each group protected from seizures. Calculate the percentage of protection and determine the ED50 using probit analysis.

Neurotoxicity Screening (Rotarod Test)

It is crucial to assess for potential motor impairment at doses that show anticonvulsant activity.

Apparatus:

  • Rotarod apparatus for mice.

Protocol:

  • Training: Train the mice to stay on the rotating rod (e.g., at 6-10 rpm) for a predetermined period (e.g., 1-2 minutes) in three successive trials. Only mice that successfully complete the training are used in the experiment.

  • Drug Administration: Administer the test compounds at various doses.

  • Testing: At the time of peak effect, place the mice on the rotarod.

  • Observation: Record the number of animals that fall off the rod within the test period.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail the test. The Protective Index (PI) can then be calculated as TD50/ED50, which is a measure of the drug's margin of safety.

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Screening A Synthesized Analogs B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C D Neurotoxicity (Rotarod Test) A->D E Determination of ED50 B->E C->E F Determination of TD50 D->F G Calculation of Protective Index (PI = TD50/ED50) E->G F->G H Lead Compound Identification G->H

Caption: Workflow for preclinical anticonvulsant screening.

Putative Mechanism of Action

The precise mechanism of action for this class of compounds is yet to be fully elucidated. However, based on the broader class of pyrazole-containing anticonvulsants and the results from the scPTZ screen, it is plausible that these analogs may exert their effects through one or more of the following mechanisms:

  • Enhancement of GABAergic Neurotransmission: Many anticonvulsants act by potentiating the effects of the inhibitory neurotransmitter GABA.[10] The sensitivity of the scPTZ model to drugs with this mechanism suggests that these pyrazole carboxamides may interact with the GABA-A receptor complex or affect GABA metabolism or reuptake.

  • Modulation of Voltage-Gated Ion Channels: Blockade of voltage-gated sodium or calcium channels is another common mechanism for AEDs, which serves to reduce neuronal hyperexcitability.[10] The efficacy in the MES test often points towards an interaction with voltage-gated sodium channels.

Further mechanistic studies, such as electrophysiological patch-clamp assays on neuronal cell lines or primary neurons, and binding assays with relevant receptors, would be necessary to definitively identify the molecular targets of active compounds.

Putative_Mechanisms_of_Action cluster_0 Potential Molecular Targets A Pyrazole Carboxamide Analog B GABA-A Receptor Complex A->B Potentiation C Voltage-Gated Sodium Channels A->C Blockade D Voltage-Gated Calcium Channels A->D Blockade E Reduced Neuronal Excitability B->E C->E D->E F Anticonvulsant Effect E->F

Caption: Potential mechanisms of anticonvulsant action.

Conclusion

The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide scaffold presents a viable and promising platform for the development of novel anticonvulsant agents. The synthetic routes are accessible, and the preclinical screening models are well-established and predictive. By systematically synthesizing and evaluating a library of analogs, researchers can elucidate key structure-activity relationships and identify lead compounds with potent anticonvulsant activity and a favorable safety profile for further development.

References

  • Siddiqui, N., et al. (2013). Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. Medicinal Chemistry Research, 22(8), 3845-3854.
  • Siddiqui, N., et al. (2010). Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2- Pyrazoline-1-Carboxamide Derivatives. Chemical Sciences Journal, Vol. 2010, CSJ-8.
  • [Reference not directly cited, but provides context on pyrazole synthesis] ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. Medicinal chemistry research, 22(8), 3845-3854.
  • Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 3943-3949.
  • Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European journal of medicinal chemistry, 45(9), 3943–3949.
  • Wang, G., et al. (2007). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • Abdel-Aziz, A. A., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(9), 3480-3487.
  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c] pyrazole-2-carboxamide/carbothioamide analogues. Medicinal Chemistry Research, 22(8), 3845-3854.
  • Kumar, V., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M797.
  • [Reference not directly cited, but provides context on pyrazole synthesis] National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Singh, A., & Kaur, G. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. Research Journal of Pharmacy and Technology, 15(6), 2535-2539.
  • Vamecq, J., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(6), 1451-1463.
  • Kumar, A., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders-Drug Targets, 20(3), 273-282.
  • [Reference not directly cited, but provides context on pyrazole carboxamide mechanism] National Center for Biotechnology Information. (n.d.). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

  • Quan, Z. S., Li, R. L., & Ling, Y. Z. (1992). [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. Yao xue xue bao = Acta pharmaceutica Sinica, 27(9), 711–716.
  • [Reference not directly cited, but provides context on MES test] American Chemical Society. (n.d.). Anticonvulsant Classes and Possible Mechanism of Actions. Retrieved from [Link]

  • [Reference not directly cited, but provides context on anticonvulsant screening] National Center for Biotechnology Information. (n.d.). Synthesis and anticonvulsant activity evaluation of 5-phenyl-[5][6]triazolo[4,3-c]quinazolin-3-amines. Retrieved from [Link]

  • [Reference not directly cited, but provides context on pyrazole synthesis] Frontiers. (n.d.). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Retrieved from [Link]

  • [Reference not directly cited, but provides context on anticonvulsant screening] MDPI. (n.d.). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved from [Link]

  • [Reference not directly cited, but provides context on SAR] ResearchGate. (n.d.). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. Retrieved from [Link]

  • [Reference not directly cited, but provides context on pyrazole activity] ResearchGate. (n.d.). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved from [Link]

  • [Reference not directly cited, but provides context on pyrazole activity] National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Retrieved from [Link]

  • [Reference not directly cited, but provides context on pyrazole synthesis] MDPI. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • [Reference not directly cited, but provides context on pyrazole activity] Karger Publishers. (n.d.). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved from [Link]

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Application Note: In Vitro Profiling of Pyrazole Carboxamides – Anticancer Assays and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Grounding

Pyrazole carboxamides represent a highly privileged scaffold in modern oncological drug discovery. The pyrazole ring acts as an excellent bioisostere for purine, allowing these molecules to dock seamlessly into the ATP-binding hinge region of various kinases[1]. Meanwhile, the carboxamide moiety provides critical hydrogen bond donors and acceptors that interact with the kinase backbone, drastically enhancing target selectivity[2].

In anticancer research, these derivatives are frequently optimized as ATP-competitive inhibitors targeting Cyclin-Dependent Kinases (e.g., CDK2), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFR)[3]. Inhibition of targets like CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein, halting the release of the E2F transcription factor. This cascade ultimately triggers G2/M phase cell cycle arrest and induces intrinsic apoptosis[1].

G PC Pyrazole Carboxamide (Inhibitor) CDK2 CDK2 / Cyclin E Complex PC->CDK2 Inhibits ATP binding Apoptosis Cell Cycle Arrest & Apoptosis PC->Apoptosis Induces RB Retinoblastoma (Rb) Protein CDK2->RB Phosphorylates (Blocked) E2F E2F Transcription Factor RB->E2F Releases (Blocked) CellCycle G1 to S Phase Progression E2F->CellCycle Transcription (Blocked)

Mechanism of CDK2 inhibition by pyrazole carboxamides leading to apoptosis.

Strategic Experimental Workflow

Evaluating the anticancer efficacy of pyrazole carboxamides requires a rigorous, multi-tiered in vitro approach to differentiate non-specific cytotoxicity from targeted mechanistic modulation. To establish a reliable structure-activity relationship (SAR), researchers must employ an orthogonal testing strategy.

Workflow Phase1 Phase 1: Cytotoxicity MTT / CellTiter-Glo Determine IC50 Phase2 Phase 2: Phenotype Flow Cytometry Annexin V/PI & Cell Cycle Phase1->Phase2 Phase3 Phase 3: Target Validation Kinase Assay / Western Blot Confirm On-Target Effect Phase2->Phase3

Sequential in vitro workflow for evaluating pyrazole carboxamide anticancer agents.

Core Analytical Protocols

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of tetrazolium dye to insoluble formazan by mitochondrial succinate dehydrogenase (SDH). This serves as a proxy for metabolic activity and cell viability. However, because certain pyrazole carboxamides (especially those with trifluoromethyl groups) are known to directly inhibit SDH in agricultural and fungal models[4], using MTT in human cancer lines requires careful interpretation. Self-Validation System: To ensure the readout reflects true cell death rather than direct enzymatic inhibition by the test compound, a parallel ATP-based luminescence assay (e.g., CellTiter-Glo) must be run for the top 5% of hit compounds. If MTT shows an IC50 of 1 µM but ATP levels remain high, the compound is a false positive acting as an SDH inhibitor rather than a cytotoxic agent.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HepG2 cells[1] at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives (e.g., 0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat cells for 48 hours. Include Doxorubicin as a positive control[5].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Phenotypic Profiling (Annexin V/PI Apoptosis Assay)

Causality & Rationale: Cytotoxicity can occur via programmed cell death (apoptosis) or uncontrolled necrosis. Pyrazole carboxamides targeting kinases typically induce cell cycle arrest followed by intrinsic apoptosis[3]. Annexin V binds to phosphatidylserine (PS), which actively flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). Self-Validation System: Treat a control well with a known apoptosis inducer (e.g., Staurosporine or Doxorubicin) to validate the flow cytometer's compensation matrix. If the positive control fails to show a distinct shift into the Q3 (Annexin V+/PI-) and Q2 (Annexin V+/PI+) quadrants, the assay's gating strategy is invalid.

Step-by-Step Methodology:

  • Induction: Treat cancer cells with the test compound at its calculated IC50 and 2× IC50 for 24–48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity. Centrifuge at 300 × g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of binding buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Capture at least 10,000 events per sample.

Protocol 3: Target Validation (In Vitro CDK2 Kinase Assay)

Causality & Rationale: To prove that the observed cellular apoptosis is an on-target effect, a cell-free biochemical assay is mandatory. Pyrazole carboxamides often act as competitive inhibitors at the ATP-binding pocket[1]. By measuring the transfer of the gamma-phosphate from ATP to a synthetic peptide substrate in the presence of the compound, we can calculate the biochemical IC50 and confirm target engagement. Self-Validation System: Utilize a well-established CDK2 inhibitor (e.g., Roscovitine) as a reference standard[1]. The assay run is only considered valid if the reference drug yields an IC50 within its established literature range (e.g., ~0.45–1.5 µM under standard ATP concentrations).

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine recombinant human CDK2/Cyclin E complex with the specific peptide substrate in kinase assay buffer (containing MgCl2, EGTA, and DTT).

  • Compound Incubation: Add the pyrazole carboxamide derivatives (serial dilutions) and incubate for 15 minutes at room temperature to allow pre-binding to the kinase hinge region.

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP (at a concentration equal to its Km for CDK2). Incubate for 60 minutes at 30°C.

  • Detection: Add the ADP-Glo™ or equivalent luminescent kinase reagent to deplete unreacted ATP and convert the generated ADP back to ATP, which drives a luciferase reaction. Measure luminescence to determine kinase inhibition.

Quantitative Data Synthesis

To benchmark the efficacy of newly synthesized pyrazole carboxamides, experimental data should be structured to compare biochemical target engagement directly against cellular phenotypic outcomes. Below is a representative data synthesis based on recent literature findings for pyrazole carboxamide derivatives[2],[1],[5].

Compound / DerivativeTarget KinaseKinase IC50 (µM)MCF-7 Cytotoxicity IC50 (µM)HepG2 Cytotoxicity IC50 (µM)Primary Mechanism
Derivative 5 [1]CDK20.458.0313.14G2/M Arrest, Apoptosis
Derivative 6 [1]CDK21.5026.0822.76Apoptosis
Compound 67 [2]Aurora-A0.160.460.39 (HCT116)Kinase Inhibition
Compound 4a-n [5]JAK1 / c-Met5.1 - 6.9 (Binding)< 15.00< 15.00Anti-proliferative
Roscovitine (Control)CDK20.6015.2018.50ATP-competitive Inhibition
Doxorubicin (Control)Topo IIN/A1.200.95DNA Intercalation

Note: A tight correlation between Kinase IC50 and Cytotoxicity IC50 (as seen in Derivative 5 and Compound 67) strongly suggests that the cellular death is driven by the intended on-target mechanism rather than off-target toxicity.

References

  • Kumar, A., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules (MDPI). Available at:[Link]

  • "Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review)." Novelty Journals. Available at:[Link]

  • Alam, M., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC (NIH). Available at: [Link]

  • Tighadouini, S., et al. "Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities." RSC Advances (RSC Publishing). Available at:[Link]

  • Prathyusha, et al. "Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives." Asian Journal of Chemistry (ResearchGate). Available at:[Link]

  • Xie, et al. "Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents." Journal of Heterocyclic Chemistry. Available at:[Link]

Sources

Application Notes & Protocols: Characterizing Pyrazole Carboxamide Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Powerful Class of Mitochondrial Modulators

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the ETC. This dual role makes SDH a vital hub for cellular energy metabolism and a compelling target for modulation in various fields.

The pyrazole carboxamide class of molecules has emerged as a highly potent and specific group of SDH inhibitors (SDHIs).[1][2][3] While the specific compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not extensively documented in public literature, its structure firmly places it within this well-characterized family. These compounds, widely used as agricultural fungicides, all share a common mechanism of action: they bind to the ubiquinone-binding (Qp) site of the SDH complex, effectively blocking electron transfer and disrupting mitochondrial respiration.[4][5]

This guide provides a comprehensive framework and detailed protocols for researchers aiming to characterize the inhibitory activity of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide or any related pyrazole carboxamide SDHI. The methodologies detailed herein are designed to be robust and self-validating, enabling researchers to progress from basic enzymatic inhibition to a nuanced understanding of the compound's impact on cellular bioenergetics.

Part 1: Mechanism of Action and Target Engagement

The defining feature of pyrazole carboxamide SDHIs is their targeted disruption of the mitochondrial ETC. Understanding this mechanism is fundamental to designing and interpreting experiments.

The Binding Site

Pyrazole carboxamides act as competitive inhibitors at the Qp site, which is formed by subunits SDHB, SDHC, and SDHD. The central amide moiety of the inhibitor is crucial for forming hydrogen bonds within this pocket, while the aromatic rings contribute to hydrophobic and π-π stacking interactions, ensuring high-affinity binding.[4][5] This specific interaction prevents the natural substrate, ubiquinone, from binding and accepting electrons from the FADH₂ cofactor, thereby halting the catalytic cycle.

cluster_ETC Mitochondrial Inner Membrane cluster_SDH Complex II (SDH) cluster_Matrix Mitochondrial Matrix C1 Complex I Q Q (Ubiquinone) C1->Q C3 Complex III C4 Complex IV C3->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase SDHA SDHA (FAD) SDHB SDHB (Fe-S) Fumarate Fumarate SDHA->Fumarate SDHC_D SDHC/D (Heme b) SDHC_D->Q e- transfer Q->C3 Inhibitor Pyrazole Carboxamide Inhibitor->SDHC_D Binds Qp Site (Blocks e- transfer) Succinate Succinate Succinate->SDHA Oxidation

Figure 2: Workflow for In Vitro SDH Activity Assay. A systematic process from sample preparation and assay execution to data analysis for determining the inhibitor's IC₅₀ value.

Protocol 2: Spectrophotometric Assay for SDH Activity and IC₅₀ Determination

Objective: To quantify the inhibitory potency (IC₅₀) of the pyrazole carboxamide against SDH from isolated mitochondria.

Scientific Rationale: This assay measures the rate of succinate oxidation by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). [6][7][8]Reduced DCPIP loses its blue color, and this change in absorbance at 600 nm is directly proportional to SDH activity. [6]To ensure that the measured electron flow is exclusively from Complex II, inhibitors for Complex I (Rotenone) and Complex III (Antimycin A) are included. [9] Materials:

  • Isolated mitochondria from tissue or cultured cells

  • Pyrazole carboxamide inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4

  • Substrate: 1 M Sodium Succinate

  • Electron Acceptor: 5 mM DCPIP

  • Complex I Inhibitor: 2 mM Rotenone (in DMSO)

  • Complex III Inhibitor: 2 mM Antimycin A (in ethanol)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric plate reader capable of kinetic measurements at 600 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria using a standard differential centrifugation protocol. Determine the protein concentration of the final mitochondrial suspension using a BCA or Bradford assay. Dilute the mitochondria in Assay Buffer to a working concentration (e.g., 0.5-1.0 mg/mL).

  • Inhibitor Dilutions: Prepare a serial dilution of the pyrazole carboxamide inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Assay Setup: In a 96-well plate, add the following to each well (for a final volume of 200 µL):

    • 140 µL Assay Buffer

    • 20 µL of diluted inhibitor or vehicle (for control wells)

    • 10 µL of diluted mitochondrial suspension

    • 2 µL Rotenone

    • 2 µL Antimycin A

    • 10 µL DCPIP

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Sodium Succinate to each well.

  • Kinetic Measurement: Immediately place the plate in the reader and begin measuring the decrease in absorbance at 600 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well as the change in absorbance per minute (ΔAbs/min).

    • Determine the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ The concentration of inhibitor required to reduce SDH activity by 50%.25.5 nM
Hill Slope Describes the steepness of the dose-response curve.1.1
The coefficient of determination, indicating the goodness of fit of the curve.0.995

Part 3: Cellular Bioenergetics Analysis

While an in vitro assay confirms direct enzyme inhibition, it is essential to assess the compound's effect in a physiological context. High-Resolution Respirometry (HRR) and Extracellular Flux Analysis are powerful techniques for measuring how the inhibitor affects mitochondrial respiration in living cells. [10][11][12] Protocol 3: Assessing Complex II-linked Respiration in Permeabilized Cells

Objective: To specifically measure the inhibition of Complex II-driven oxygen consumption in cells.

Scientific Rationale: By permeabilizing the plasma membrane with a mild detergent like digitonin, the mitochondrial function can be studied directly by providing specific substrates and inhibitors that would not otherwise cross the cell membrane. [12][13][14]To isolate Complex II activity, we first inhibit Complex I with rotenone and then provide succinate as the sole electron-donating substrate to the ETC. Subsequent titration of the pyrazole carboxamide inhibitor will reveal its direct impact on Complex II-linked respiration. [15]This is a standard component of many Substrate-Uncoupler-Inhibitor Titration (SUIT) protocols. [10][13] Methodology (using an Oroboros O2k or similar respirometer):

  • Cell Preparation: Harvest cultured cells and resuspend them at a concentration of 1-2 million cells/mL in a mitochondrial respiration medium (e.g., MiR05). [15]2. Instrument Setup: Calibrate the oxygen sensors of the respirometer and add the cell suspension to the chambers. Allow the signal to stabilize.

  • SUIT Protocol for Complex II Inhibition:

    • Permeabilization: Add digitonin (titrate for optimal concentration) to permeabilize the cell membrane. A slight drop and re-stabilization of oxygen flux indicate successful permeabilization.

    • Complex I Inhibition: Add Rotenone (e.g., 0.5 µM) to block any potential electron flow from endogenous Complex I substrates.

    • Substrate Addition (CII): Add Succinate (e.g., 10 mM) to initiate Complex II-linked respiration. This establishes the baseline "LEAK" respiration state through Complex II.

    • Induce OXPHOS: Add ADP (e.g., 2.5-5 mM) to stimulate ATP synthesis and measure maximal Complex II-supported oxidative phosphorylation (OXPHOS).

    • Inhibitor Titration: Perform a stepwise titration of the pyrazole carboxamide inhibitor, allowing the oxygen consumption rate (OCR) to stabilize after each addition.

    • Final Inhibition: Add Antimycin A (e.g., 2.5 µM) to completely block the ETC and measure residual oxygen consumption (ROX) for data correction.

  • Data Analysis:

    • Calculate the OCR at each step, correcting for ROX.

    • Plot the Complex II-driven OCR (after ADP addition) as a function of the inhibitor concentration.

    • This provides a dose-dependent inhibition curve in a cellular context, which can be used to determine a cellular EC₅₀.

Start Start: Cells in Chamber Digitonin Add Digitonin (Permeabilize) Start->Digitonin Establishes Baseline Rotenone Add Rotenone (Inhibit CI) Digitonin->Rotenone Isolates CII Pathway Succinate Add Succinate (Fuel CII) Rotenone->Succinate Measures CII LEAK ADP Add ADP (Activate OXPHOS) Succinate->ADP Measures CII OXPHOS Inhibitor_Titration Titrate Pyrazole Carboxamide (Inhibit CII) ADP->Inhibitor_Titration Quantifies Inhibition Antimycin Add Antimycin A (Inhibit CIII) Inhibitor_Titration->Antimycin Establishes Non-Mito O2 use End End: Measure ROX Antimycin->End

Figure 3: SUIT Protocol Logic. A logical flow diagram illustrating the stepwise addition of substrates and inhibitors to dissect and quantify the effect of a pyrazole carboxamide on Complex II-driven respiration.

References

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  • Zhao, Q., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Available at: [Link]

  • Li, L., et al. (2024). Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis. Available at: [Link]

  • Li, M., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. PubMed. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications. Available at: [Link]

  • Sierotzki, H. & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor (SDHI) fungicides. IntechOpen. Available at: [Link]

  • Wang, M., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

  • Sunlong Biotech (n.d.). Succinate Dehydrogenase (SDH)Activity Assay Kit. Sunlong Biotech. Available at: [Link]

  • Gnaiger, E. (2014). High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle. Springer Nature Experiments. Available at: [Link]

  • Hancock Lab (2026). Dehydrogenase Assays. Hancock Lab. Available at: [Link]

  • Liu, X.-H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]

  • Petruș, R. T., et al. (2021). 4.8. High-Resolution Respirometry. Bio-protocol. Available at: [Link]

  • Hu, F., et al. (2019). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. ScienceDirect. Available at: [Link]

  • Li, M., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ACS Publications. Available at: [Link]

  • Awadhpersad, R. & Jackson, C.B. (2021). High-Resolution Respirometry to assess Bioenergetics in Cells and Tissues using Chamber- and Plate-Based Respirometer. University of Helsinki. Available at: [Link]

  • Liu, X.-H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available at: [Link]

  • Votion, D.-M., et al. (2012). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. PMC. Available at: [Link]

  • Rustin, P., et al. (2017). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. PMC. Available at: [Link]

  • Krumschnabel, G., et al. (2015). High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isolated Mitochondria. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. Available at: [Link]

  • Signosis (n.d.). Succinate Dehydrogenase Assay Kit (100 Tests). Signosis. Available at: [Link]

  • ResearchGate (n.d.). The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Scilit. Available at: [Link]

  • Wang, M., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available at: [Link]

  • Agilent (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Available at: [Link]

  • Zhang, Y., et al. (2026). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. PMC. Available at: [Link]

  • Wang, T., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Agilent (n.d.). Agilent Seahorse XF Assay Kits and Reagents. Agilent. Available at: [Link]

  • ResearchGate (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. ResearchGate. Available at: [Link]

  • Dell'Anno, M., et al. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. PMC. Available at: [Link]

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Application Note: Optimized Protocols for the Amidation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of pyrazole-carboxamides is a cornerstone in the development of modern agrochemicals (e.g., succinate dehydrogenase inhibitors like fluxapyroxad) and pharmaceutical agents targeting the central nervous system[1]. The substrate 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a highly valuable, yet synthetically challenging, building block.

The primary challenge in amidating this specific substrate lies in the profound steric hindrance flanking the C4-carboxylic acid. The adjacent 5-chloro and 3-methyl groups create a restrictive steric pocket, while the electron-withdrawing nature of the pyrazole ring deactivates the carbonyl carbon toward nucleophilic attack. Consequently, standard mild coupling reagents often fail when paired with weak nucleophiles (such as anilines), necessitating a highly strategic approach to activation[2].

Mechanistic Causality & Strategy Selection

To achieve high-yielding amidation, the choice of activation strategy must be dictated by the nucleophilicity of the target amine.

  • For Deactivated/Hindered Amines (Anilines): The formation of an acyl chloride intermediate is mandatory. Thionyl chloride (SOCl₂) generates a highly electrophilic, sterically compact acyl chloride that easily overcomes the steric bulk of the 3-methyl and 5-chloro groups, allowing even weak anilines to attack efficiently[1].

  • For Sensitive/Aliphatic Amines: Uronium-based coupling reagents, specifically HATU, are preferred. In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester[3]. The nitrogen atom in the HOAt ring provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming amine, dramatically accelerating the coupling step[4].

Workflow Substrate 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carboxylic acid Decision Amine Type & Nucleophilicity Substrate->Decision LowNuc Deactivated / Hindered (e.g., Anilines) Decision->LowNuc Weak Nucleophile HighNuc Aliphatic / Sensitive (e.g., Primary Amines) Decision->HighNuc Strong Nucleophile MethodA Method A: Acyl Chloride Route SOCl2 or (COCl)2, reflux LowNuc->MethodA MethodB Method B: Uronium Coupling HATU, DIPEA, DMF, RT HighNuc->MethodB Product Target Pyrazole-4-carboxamide MethodA->Product + Amine, Et3N, THF MethodB->Product + Amine, 1-18h

Decision tree for selecting the optimal amidation protocol based on amine nucleophilicity.

Mechanism Acid Carboxylic Acid + DIPEA Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Amide Amide Bond ActiveEster->Amide + Amine

Mechanistic pathway of HATU-mediated carboxylic acid activation and subsequent amidation.

Experimental Methodologies

Method A: Acyl Chloride Activation (Optimal for Anilines)

This two-step protocol is highly robust for sterically hindered or electronically deactivated amines[2].

Step 1: Acid Chloride Formation

  • Preparation: To a dry 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, e.g., 5.0 mmol).

  • Activation: Add neat thionyl chloride (SOCl₂, 4.0 equiv) and a catalytic amount of anhydrous DMF (1-2 drops). Causality Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of the acid to the acyl chloride.

  • Reflux: Heat the mixture to 60–70 °C for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the suspension becomes a clear, homogeneous yellow liquid[2].

  • Concentration: Remove excess SOCl₂ in vacuo. Critical Step: Co-evaporate the crude residue with anhydrous toluene (2 × 10 mL). Causality Note: This ensures the complete removal of residual HCl, which would otherwise protonate the incoming amine in the next step, killing its nucleophilicity.

Step 2: Amide Coupling

  • Preparation: Dissolve the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in anhydrous THF (15 mL) and cool to 0 °C in an ice bath.

  • Coupling: In a separate vial, dissolve the target aniline (1.1 equiv) and triethylamine (Et₃N, 2.5 equiv) in THF (5 mL). Add this solution dropwise to the acyl chloride over 15 minutes[1].

  • Reaction: Remove the ice bath and stir vigorously at ambient temperature for 8–10 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the residue with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate to afford the crude product.

Method B: HATU-Mediated Coupling (Optimal for Aliphatic Amines)

This one-pot protocol is ideal for sensitive substrates, avoiding the harsh acidic conditions of Method A[4].

  • Preparation: In a dry vial, dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol) and the target aliphatic amine (1.1 equiv) in anhydrous DMF (5 mL) to achieve a ~0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid[3].

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor the consumption of the starting acid via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (25 mL). Critical Step: Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). Causality Note: DMF is highly soluble in EtOAc; washing with aqueous LiCl alters the partition coefficient, effectively pulling DMF into the aqueous phase. Follow with standard 1M HCl, NaHCO₃, and brine washes.

Comparative Data & Optimization Metrics

The following table summarizes the operational parameters and expected outcomes for the primary amidation strategies applied to this specific pyrazole scaffold. For highly specific library generation, EDC/HOAt/DIPEA can also be utilized as a secondary mild alternative, yielding >90% conversion for sterically hindered substrates[5].

ParameterMethod A (Acyl Chloride)Method B (HATU / DIPEA)Method C (EDC / HOAt / DIPEA)
Optimal Substrate Scope Anilines, Deactivated AminesAliphatic, Sensitive AminesCombinatorial Libraries
Typical Yield 75–95%80–98%>90% Conversion
Reaction Time 2h (Activation) + 8h (Coupling)2–12h (One-pot)16h
Primary Byproducts SO₂, HCl (Volatile)TMU, HOAt (Requires washing)Urea (Water-soluble)
Steric Tolerance ExcellentGoodGood

Self-Validating Systems & Analytical Tracking

To ensure the integrity of the protocol, every reaction must be treated as a self-validating system. You can verify the success of the amidation through the following analytical checkpoints:

  • TLC Monitoring: The starting carboxylic acid is highly polar and will typically streak or stay near the baseline (R_f < 0.2 in 50% EtOAc/Hexanes with 1% AcOH). The resulting pyrazole-carboxamide will elute much higher (R_f ~ 0.5–0.7 in 30% EtOAc/Hexanes) due to the loss of the strongly hydrogen-bonding hydroxyl group.

  • LC-MS Verification: The mass of the product should reflect the exact mass of the acid + amine - 18 Da (water). For Method B, ensure the absence of the mass corresponding to the HOAt ester intermediate, which indicates incomplete aminolysis.

  • ¹H NMR Signatures: Successful amidation is definitively confirmed by the disappearance of the broad carboxylic acid proton (typically >12.0 ppm) and the appearance of a new, distinct exchangeable amide (NH) proton singlet between δ 8.0–10.5 ppm, depending on the amine's electronics[1].

References

  • Source: nih.
  • Source: scielo.
  • Source: benchchem.
  • Source: nih.
  • Source: growingscience.

Sources

Application Note: Synthesis and Characterization of N-Substituted 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazole-carboxamides represent a highly privileged scaffold in modern agrochemistry and pharmaceutical development, frequently functioning as Succinate Dehydrogenase Inhibitors (SDHIs) with potent antifungal and antibacterial properties[1]. The synthesis of N-substituted 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamides requires a highly controlled, four-stage linear sequence starting from 3-methyl-1-phenyl-5-pyrazolone.

As a self-validating synthetic system, this workflow is designed to ensure high fidelity at each intermediate stage. The sequence relies on a tandem Vilsmeier-Haack formylation/chlorination, followed by a robust permanganate oxidation, acyl chloride activation, and final nucleophilic acyl substitution[2]. Understanding the mechanistic causality behind reagent selection is critical for optimizing yields and preventing side reactions.

Synthetic Workflow Architecture

The synthesis proceeds through four distinct chemical transformations. The diagram below illustrates the complete pathway, highlighting the specific reagents and conditions required for each intermediate transition.

Pathway A 3-Methyl-1-phenyl-5-pyrazolone (Starting Material) B 5-Chloro-3-methyl-1-phenyl-1H- pyrazole-4-carbaldehyde A->B POCl3, DMF (0°C to Reflux) Formylation & Chlorination C 5-Chloro-3-methyl-1-phenyl-1H- pyrazole-4-carboxylic acid B->C KMnO4, H2O/Acetone (80°C) Oxidation D 5-Chloro-3-methyl-1-phenyl-1H- pyrazole-4-carbonyl chloride C->D SOCl2 (Reflux) Acyl Activation E N-Substituted 5-chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carboxamides D->E R-NH2, Et3N, THF (0°C to RT) Aminolysis

Fig 1: Four-step synthetic pathway for N-substituted pyrazole-4-carboxamides.

Step-by-Step Experimental Protocols

Stage 1: Tandem Formylation and Chlorination

Objective: Synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Causality & Design: This step utilizes the Vilsmeier-Haack reaction. POCl3​ and DMF react to form a chloroiminium ion (Vilsmeier reagent). This electrophile attacks the electron-rich C4 position of the pyrazolone ring. Concurrently, the excess POCl3​ acts as a chlorinating agent, converting the enolized C5-hydroxyl group into a C5-chloride[2].

  • Preparation: Cool 12 mL (0.16 mol) of anhydrous N,N-dimethylformamide (DMF) in an ice-water bath (0–5 °C).

  • Activation: Add 32 mL (0.35 mol) of Phosphoryl chloride ( POCl3​ ) dropwise under continuous stirring, maintaining the temperature below 10 °C to prevent uncontrolled exothermic degradation.

  • Addition: Carefully add 0.05 mol of 3-methyl-1-phenyl-5-pyrazolone to the activated Vilsmeier complex.

  • Reaction: Remove the ice bath and reflux the mixture for 1 hour.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over 300 mL of crushed ice/water. Vigorously stir until the intermediate precipitates.

  • Purification: Filter the pale-yellow solid under vacuum, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethanol[2].

  • Validation Checkpoint: The product should form pale-yellow crystals with a melting point of approximately 144 °C.

Stage 2: Permanganate Oxidation

Objective: Synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Causality & Design: Potassium permanganate ( KMnO4​ ) is selected to oxidize the aldehyde to a carboxylic acid. A mixed solvent system (water/acetone or water/t-butanol) is utilized to ensure the organic substrate remains solvated while providing the aqueous phase necessary for the inorganic oxidant[3].

  • Suspension: Suspend 5 mmol of the carbaldehyde intermediate in 50 mL of a water/acetone (3:2 v/v) mixture.

  • Oxidation: Add 18 mmol of KMnO4​ in portions.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4 hours (alternatively, microwave irradiation for 0.5 h can be utilized)[1].

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove the brown manganese dioxide ( MnO2​ ) byproduct. Crucial: Do this while hot to prevent the target acid from co-precipitating with the MnO2​ .

  • Precipitation: Cool the clear filtrate and acidify to pH = 1–2 using concentrated HCl.

  • Isolation: Filter the resulting white precipitate under vacuum and dry thoroughly[2].

  • Validation Checkpoint: A white solid should be obtained with a melting point of 230–231 °C[1].

Stage 3: Acyl Chloride Activation

Objective: Synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. Causality & Design: Thionyl chloride ( SOCl2​ ) is the optimal reagent here because its byproducts ( SO2​ and HCl ) are gaseous. This drives the reaction to completion via Le Chatelier's principle and allows for isolation without aqueous workup, which would otherwise hydrolyze the moisture-sensitive acyl chloride[4].

  • Reaction: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube, add 2.50 mmol of the carboxylic acid intermediate and 10 mmol of SOCl2​ .

  • Reflux: Heat the mixture to reflux for 2 hours. The solid will gradually dissolve as the acyl chloride forms.

  • Concentration: Evaporate the excess SOCl2​ under reduced pressure to yield a yellow liquid[1].

  • Validation Checkpoint: The product is a highly reactive, moisture-sensitive yellow liquid (or low-melting solid, m.p. ~87-97 °C)[4]. Do not purify via chromatography; use immediately in Stage 4.

Stage 4: Aminolysis (Amidation)

Objective: Synthesize the final N-substituted carboxamide library. Causality & Design: Triethylamine ( Et3​N ) is employed as a non-nucleophilic base (acid scavenger) to neutralize the HCl generated during the nucleophilic acyl substitution. Without Et3​N , the liberated HCl would protonate the incoming amine nucleophile, halting the reaction[1].

  • Preparation: Dissolve 2.50 mmol of the acyl chloride and 2.50 mmol of Et3​N in 5 mL of anhydrous Tetrahydrofuran (THF). Cool to 0–5 °C in an ice-water bath.

  • Coupling: Add a solution of the specific substituted amine (2.50 mmol) in THF dropwise over 30 minutes.

  • Propagation: Remove the ice bath and stir vigorously at ambient temperature for 8–10 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the residue with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , concentrate, and purify via silica gel column chromatography (petroleum ether/ethyl acetate, 30:1 v/v)[2].

  • Validation Checkpoint: Confirm successful amidation via the emergence of an N-H stretch in IR (~3400 cm⁻¹) and an N-H singlet in ¹H-NMR (~7.90 ppm).

Quantitative Characterization Matrix

The following table summarizes the structural and analytical validation data for selected high-yield derivatives synthesized using this protocol[1].

Compound CodeR-Group (Amine)Yield (%)Melting Point (°C)¹H-NMR (N-H shift, ppm)ESI-MS [M+H]⁺ (m/z)
5h m-Tolyl99.078–817.91 (s, 1H)326.00
5j 4-Chlorophenyl78.1161–1627.89 (s, 1H)345.91
5l p-Tolyl73.7115–1167.90 (s, 1H)326.02
5g 4-Fluorophenyl62.2154–1567.59 (s, 1H)329.96

Note: All ¹H-NMR spectra recorded in DMSO-d6 or CDCl3. The presence of the isotopic chlorine pattern (M and M+2 peaks in a ~3:1 ratio) in the MS data is a critical self-validating marker for the retention of the C5-chloro substituent.

References

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO Brazil URL:[Link]

  • Friedel–Crafts Chemistry. Part 46. Unprecedented Construction of Tricyclic Pyrazolo[3,4-b]quinolines... Source: ConnectSci URL:[Link]

  • Heterocyclic analogues of xanthone and xanthione. 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones: synthesis and NMR data Source: National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Application Note: Development and Screening of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Derivatives for SDHI Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The pyrazole-4-carboxamide scaffold is a privileged pharmacophore in both agricultural and pharmaceutical drug discovery, primarily recognized for its potent inhibition of Succinate Dehydrogenase (SDH, Complex II)[1]. As a critical enzyme linking the tricarboxylic acid (TCA) cycle with the mitochondrial electron transport chain (ETC), SDH is a prime target for disrupting cellular respiration in pathogenic fungi and certain parasitic or neoplastic cells[1].

The core building block, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide , provides a highly optimized geometric and electronic foundation for target binding. The 3-methyl group offers steric steering to orient the amide bond, while the 5-chloro substituent enhances lipophilicity, driving deep insertion into the hydrophobic ubiquinone-binding pocket of the SDH complex[2]. By systematically derivatizing the amide nitrogen (the "hydrophobic tail"), researchers can perform bioisosteric replacements and scaffold-hopping to overcome emerging target-site mutations (e.g., in Rhizoctonia solani or Sclerotinia sclerotiorum) and improve pharmacokinetic profiles[3].

This application note details the causal logic, synthetic protocols, and biological validation systems required to develop and evaluate novel derivatives of this core scaffold.

Mechanistic Pathway: SDH Inhibition

To effectively design derivatives, one must understand the molecular causality of the target. SDH couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol. Pyrazole-4-carboxamide derivatives act as competitive inhibitors at the ubiquinone-binding site (Q-site). By blocking electron transfer, these compounds induce mitochondrial dysfunction, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death[4].

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation (TCA Cycle) Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ10) SDH->Ubiquinone Electron Transfer Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Respiration Inhibitor Pyrazole-4-carboxamide Derivatives Inhibitor->SDH Blocks Q-site

Fig 1: Mechanism of action of pyrazole-4-carboxamides inhibiting the SDH complex.

Synthetic Workflow and Protocols

The synthesis of the target derivatives relies on a robust, self-validating two-stage process: the construction of the core carboxylic acid, followed by amide coupling with diverse anilines or aliphatic amines.

Synthesis of the Core Scaffold

The precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is typically synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one via a Vilsmeier-Haack formylation/chlorination, followed by oxidation[2].

Protocol 1: Oxidation to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Rationale: Potassium permanganate (KMnO₄) is selected as the oxidant because it cleanly converts the carbaldehyde to the carboxylic acid without degrading the pyrazole ring. Microwave irradiation can be utilized to drastically reduce reaction times from hours to minutes[2].

  • Preparation: Suspend 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (25 mmol) in 50 mL of deionized water.

  • Oxidation: Add KMnO₄ (30 mmol) portion-wise to the suspension.

  • Reaction: Reflux the mixture under microwave irradiation (or conventional heating at 100 °C) for 30–40 minutes[2].

  • Workup: Filter the hot reaction mixture through a Celite pad to remove the precipitated manganese dioxide (MnO₂).

  • Precipitation: Cool the filtrate to 0–5 °C and acidify to pH 1 using 2M HCl. The target acid will precipitate as a white solid.

  • Validation: Filter, wash with cold water, and dry in vacuo.

    • Self-Validation Check: Confirm the product via IR spectroscopy (broad O-H stretch at 2500–3000 cm⁻¹ and sharp C=O stretch at ~1680 cm⁻¹) and LC-MS (expected [M-H]⁻ m/z ~235.0)[2].

Derivatization via Amide Coupling

To generate the final library of SDHIs, the carboxylic acid is converted to an active acyl chloride and reacted with various amines.

Protocol 2: Synthesis of Pyrazole-4-carboxamide Derivatives Rationale: Thionyl chloride (SOCl₂) is used to generate the highly reactive acyl chloride intermediate. This ensures quantitative conversion when reacted with sterically hindered or electronically deactivated anilines (e.g., thioether or oxime-ether containing amines)[3].

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add SOCl₂ (3.0 eq) and a catalytic drop of N,N-dimethylformamide (DMF). Reflux for 2 hours until gas evolution ceases.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acyl chloride.

  • Coupling: Dissolve the acyl chloride in anhydrous tetrahydrofuran (THF). Dropwise, add a solution of the desired amine (1.1 eq) and triethylamine (TEA, 2.0 eq) in THF at 0 °C.

  • Completion: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 2:1). The disappearance of the amine spot validates reaction completion.

  • Purification: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Synthetic_Workflow Step1 Step 1 Vilsmeier-Haack Formylation Step2 Step 2 KMnO4 Oxidation (Core Acid) Step1->Step2 Step3 Step 3 Acyl Chloride Generation Step2->Step3 Step4 Step 4 Amide Coupling (Diversification) Step3->Step4 QC QC Step4->QC

Fig 2: Synthetic workflow for generating pyrazole-4-carboxamide libraries.

In Vitro Biological Evaluation

Once the derivatives are synthesized, they must be evaluated for their target engagement (SDH inhibition) and phenotypic efficacy (antifungal activity).

SDH Enzymatic Inhibition Assay (DCPIP Reduction)

Rationale: SDH activity cannot be measured directly by optical absorbance. However, by coupling the SDH-mediated oxidation of succinate to the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), we can monitor the reaction spectrophotometrically. DCPIP changes from blue (oxidized) to colorless (reduced) at 600 nm. A slower rate of absorbance decrease indicates successful SDH inhibition[4].

Protocol:

  • Mitochondrial Extraction: Isolate mitochondria from the target organism (e.g., R. solani mycelia) using differential centrifugation in a sucrose-buffered medium.

  • Assay Mixture: In a 96-well microplate, combine 50 mM phosphate buffer (pH 7.4), 20 mM succinate, 1 mM sodium azide (to block Complex IV), and 50 μM DCPIP.

  • Compound Addition: Add the pyrazole-4-carboxamide derivatives dissolved in DMSO (final DMSO concentration <1%) at varying concentrations (e.g., 0.1 to 50 μM).

  • Initiation & Measurement: Add the mitochondrial suspension to initiate the reaction. Immediately measure the absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) of the linear portion of the curve. Determine the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Quantitative Data Presentation

To contextualize the efficacy of new derivatives, they are typically benchmarked against commercial SDHIs like Boscalid and Fluxapyroxad[5]. Below is a representative data structure summarizing the structure-activity relationship (SAR) of hypothetical oxime-ether and thioether derivatives[3][4].

Compound IDR-Group (Tail Modification)SDH Inhibition IC₅₀ (μM)R. solani EC₅₀ (μg/mL)S. sclerotiorum EC₅₀ (μg/mL)
Boscalid (Control)Biphenyl1.532.201.85
Fluxapyroxad (Control)Fluorinated Biphenyl0.350.850.60
Derivative 8e Thioether-substituted1.301.050.95
Derivative E1 Oxime-ether substituted3.301.101.45

Table 1: Representative biological evaluation data comparing novel pyrazole-4-carboxamide derivatives against commercial standards. Data trends adapted from recent SDHI literature[4][5].

Conclusion

The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide scaffold remains a highly versatile starting point for drug discovery. By adhering to the rigorous synthetic and validation protocols outlined above, researchers can systematically explore the chemical space of the hydrophobic tail. The integration of the DCPIP enzymatic assay ensures that phenotypic antifungal success is causally linked to true Complex II inhibition, streamlining the hit-to-lead optimization process.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. As researchers and drug development professionals, synthesizing and purifying pyrazole-4-carboxamide derivatives—critical intermediates for succinate dehydrogenase inhibitors (SDHIs) and targeted therapeutics—requires precise control over reaction microenvironments.

This guide provides field-proven, self-validating methodologies to overcome the unique purification challenges associated with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide and its analogs.

Core Mechanistic Insights: Why is Purification Challenging?

The purification of 5-chloro-pyrazole-4-carboxamides is complicated by two competing electronic pathways inherent to the pyrazole core:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) at C5: The 5-chloro substituent is highly activated by the adjacent electron-withdrawing carboxamide group at C4. During amidation, excess amine nucleophiles can displace the chloro group, leading to 5-amino-pyrazole byproducts that co-elute with the target molecule[1].

  • Moisture Sensitivity of Precursors: The standard synthesis route involves converting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to an acid chloride intermediate using thionyl chloride ( SOCl2​ )[2]. This intermediate is highly hygroscopic; trace water in the amidation step will rapidly hydrolyze it back to the starting carboxylic acid[3], necessitating rigorous acid-base separation strategies.

Diagnostic Purification Workflow

The following logic tree dictates the standard operating procedure for isolating the target carboxamide from common reaction impurities.

PurificationWorkflow Start 5-Chloro-pyrazole Carboxylic Acid Chlorination SOCl2 Chlorination (Reflux) Start->Chlorination AcidChloride Acid Chloride Intermediate Chlorination->AcidChloride Amidation Amidation (Amine, Et3N, 0°C) AcidChloride->Amidation Crude Crude Mixture (Product + Impurities) Amidation->Crude LLE Biphasic Extraction (NaHCO3 / DCM) Crude->LLE OrgPhase Organic Phase (Carboxamide) LLE->OrgPhase Retains AqPhase Aqueous Phase (Acid Salts) LLE->AqPhase Removes Cryst Recrystallization (PE / EtOAc) OrgPhase->Cryst Pure Pure Carboxamide Target Cryst->Pure

Workflow for the synthesis and purification of 5-chloro-pyrazole-4-carboxamides.

Troubleshooting & FAQs

Q1: I am observing a significant impurity with a slightly lower Rf​ than my target carboxamide. LC-MS indicates a mass shift corresponding to the loss of chlorine and addition of the amine. How do I prevent this? Causality: You are observing an SN​Ar side reaction. The 5-chloro position is susceptible to nucleophilic attack by your amine[1]. This is exacerbated by elevated temperatures or a large stoichiometric excess of the amine. Solution: Strictly control the temperature during the amine addition. Maintain the reaction vessel at 0–5 °C using an ice-water bath and add the amine dropwise[2]. Limit the amine to 1.05 – 1.10 equivalents, using a non-nucleophilic base (like Triethylamine, Et3​N ) as the acid scavenger[3].

Q2: My final product is heavily contaminated with unreacted 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. How can I remove it without running a time-consuming silica column? Causality: The acid chloride intermediate likely hydrolyzed due to wet solvents (e.g., non-anhydrous THF)[2]. Solution: Exploit the pH-dependent partition coefficients. The carboxylic acid can be deprotonated to form a water-soluble sodium salt, while the target carboxamide remains neutral. Perform a liquid-liquid extraction (LLE) using Dichloromethane (DCM) and saturated aqueous NaHCO3​ . The acid will partition into the aqueous layer.

Q3: During column chromatography, my compound streaks severely, leading to poor resolution. What is causing this? Causality: Streaking is typically caused by residual carboxylic acid or unquenched amine interacting with the silanol groups on the stationary phase. Solution: Ensure your pre-column workup (LLE) is exhaustive. If streaking persists, add 1% Triethylamine (if amine contamination is suspected) or 1% Acetic Acid (if acid contamination is suspected) to your Petroleum Ether/Ethyl Acetate eluent to suppress ionization on the column[4].

Quantitative Separation Data

To optimize your purification strategy, reference the following physicochemical parameters and chromatographic behaviors typical for this class of compounds.

Component / ImpurityApprox. Partition BehaviorOptimal Extraction pH Rf​ Value (PE:EtOAc 3:1)Recommended Removal Strategy
5-Chloro-pyrazole-4-carboxamide Highly Organic SolubleNeutral (pH 7–8)~0.45Retained in Organic Phase
5-Chloro-pyrazole-4-carboxylic acid Aqueous Soluble (as salt)Basic (pH > 8)~0.10 (streaks)Mild Basic Wash ( NaHCO3​ )
5-Amino-pyrazole-4-carboxamide Moderately OrganicAcidic (pH < 4)~0.25Mild Acid Wash (0.5M HCl )
Residual Triethylamine Aqueous Soluble (as salt)Acidic (pH < 4)0.00Mild Acid Wash (0.5M HCl )

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes built-in validation checkpoints to ensure high purity without over-reliance on chromatography.

Phase 1: Acid Chloride Generation
  • Suspend 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in excess thionyl chloride ( SOCl2​ , 4.0 eq)[2][3].

  • Reflux the mixture for 2 hours.

  • Validation Checkpoint 1: The reaction is complete when the suspension transitions to a clear, yellow liquid and HCl / SO2​ gas evolution ceases.

  • Evaporate excess SOCl2​ under reduced pressure to yield the crude acid chloride. Do not expose to ambient humidity.

Phase 2: Controlled Amidation
  • Dissolve the crude acid chloride in anhydrous THF (or DCM) and cool to 0–5 °C in an ice-water bath[2].

  • Add Et3​N (1.2 eq), followed by the dropwise addition of the target amine (1.05 eq) dissolved in anhydrous THF[4].

  • Stir vigorously for 10 hours, allowing the mixture to slowly warm to ambient temperature[2].

  • Validation Checkpoint 2: Perform a TLC (PE:EtOAc 3:1). Quench a micro-aliquot in methanol before spotting. The disappearance of the methyl ester spot (formed from the acid chloride + MeOH quench) confirms complete consumption of the intermediate.

Phase 3: Biphasic Extraction (LLE)
  • Remove THF via rotary evaporation. Dissolve the residue in DCM.

  • Wash the organic layer twice with saturated aqueous NaHCO3​ .

  • Validation Checkpoint 3: Test the pH of the aqueous wash. It must remain >8 to ensure all unreacted carboxylic acid is fully deprotonated and partitioned into the aqueous phase.

  • Wash the organic layer once with 0.5M HCl (to remove excess amine/ Et3​N ), followed by brine.

  • Dry over anhydrous Na2​SO4​ and concentrate.

Phase 4: Polish & Characterization
  • Purify the crude residue via silica gel flash chromatography using Petroleum Ether and Ethyl Acetate (v/v = 30:1 to 10:1)[2][4].

  • Validation Checkpoint 4: Confirm purity via 1H -NMR. The successful formation of the carboxamide is validated by the disappearance of the broad carboxylic acid proton signal (~11.0–12.0 ppm) and the appearance of the distinct amide N-H signal(s) (typically between 7.50–8.50 ppm, depending on the amine substituent)[3].

References

  • Source: SciELO (Journal of the Brazilian Chemical Society)
  • Title: 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)
  • Source: NIH (Molecules)
  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)

Sources

Technical Support Center: Resolving Emulsion Formation in Pyrazole Carboxamide Workups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals facing persistent liquid-liquid extraction (LLE) challenges during the synthesis of pyrazole carboxamides.

The Causality of Emulsions in Pyrazole Carboxamide Synthesis

Pyrazole carboxamides—a privileged pharmacophore prevalent in SDHI fungicides (e.g., boscalid, fluxapyroxad) and pharmaceutical kinase inhibitors—are notoriously prone to forming stable emulsions during aqueous workup. To troubleshoot effectively, we must first understand the mechanistic root causes:

  • Inherent Amphiphilicity: The pyrazole ring and the carboxamide linkage act as a polar, hydrogen-bonding "head," while the attached N-aryl or alkyl substituents form a lipophilic "tail." This structure inherently mimics a surfactant, lowering the interfacial tension between the organic and aqueous phases.

  • Coupling Reagent Byproducts: Amide couplings utilizing EDC/HOBt or HATU generate byproducts that exacerbate phase blending. For example, EDC produces 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). Under slightly acidic or basic wash conditions, protonated amines or deprotonated acids migrate to the biphasic interface, creating a highly stable, charge-stabilized emulsion[1].

  • Density Inversion: When using halogenated solvents like Dichloromethane (DCM, density ~1.33 g/mL) against aqueous washes, the extraction of heavy salts into the aqueous layer can push its density closer to that of DCM, causing the phases to suspend rather than separate[2].

Troubleshooting Guide & FAQs

Q1: I am using an EDC/HOBt coupling strategy. Why does my DCM/Water extraction form a thick, "mayonnaise-like" emulsion, and how do I break it? A1: The basic EDC-urea byproduct and unreacted starting amines become protonated during aqueous washes, migrating to the interface and acting as emulsifying agents[1]. Solution: Do not shake vigorously. Instead, add a saturated NaCl (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic solvent in water (the "salting-out" effect) and forcing the amphiphilic byproducts out of the interface[2].

Q2: I have added brine, but the emulsion is still stable after 20 minutes. What is the next mechanistic step? A2: When chemical demulsification fails, mechanical disruption is required. Emulsions are often stabilized by fine, insoluble polymeric particulates generated during the coupling reaction. Passing the entire biphasic mixture through a pad of diatomaceous earth (Celite) strips away these microscopic particulates, instantly breaking the emulsion[3].

Q3: How can I avoid LLE emulsions entirely for my pyrazole carboxamide library synthesis? A3: For parallel synthesis, transition to Supported Liquid Extraction (SLE). By loading the aqueous reaction quench onto a high-purity diatomaceous earth support (e.g., Chem Elut or Combilute plates), the aqueous phase is completely adsorbed by the matrix. Eluting with a water-immiscible solvent (like EtOAc or DCM) recovers the pyrazole carboxamide without any physical mixing of liquid phases, completely bypassing emulsion formation and improving reproducibility.

Emulsion Resolution Strategies: Efficacy & Metrics

The following table synthesizes quantitative data and empirical success rates for standard emulsion-breaking techniques.

Resolution TechniqueMechanism of ActionTypical Resolution TimeEmpirical Success RateBest Used For...
Brine Addition (NaCl) Increases aqueous density and ionic strength; reduces solvent solubility[2].5–10 minutesHigh (~75%)Mild emulsions; EDC/HOBt byproduct removal.
Celite Filtration Mechanically shears droplets and removes particulate stabilizers[3].10–15 minutesVery High (~90%)Persistent, thick emulsions with visible interface rag layers.
Centrifugation Exploits density differentials via increased gravitational pull[2].5–10 minutesVery High (~95%)Small-scale (<50 mL) stubborn emulsions.
Co-solvent Addition Small amounts of MeOH/EtOH disrupt interfacial tension[2].ImmediateModerate (~50%)Highly lipophilic pyrazole carboxamides.

Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure reproducible phase separation.

Protocol A: The Celite-Assisted Emulsion Breaking Workflow

Causality Check: If the emulsion breaks after this protocol, it was stabilized by insoluble micro-particulates. If it persists, the issue is purely density-driven.

  • Preparation: Set up a Büchner funnel with properly sized filter paper over a clean vacuum flask. Wet the filter paper with the neat organic solvent used in your extraction (e.g., EtOAc or DCM)[3].

  • Slurry Packing: Prepare a slurry of Celite 545 in the extraction solvent. Pour it into the Büchner funnel under vacuum to form a uniform 1–2 cm pad. Ensure the pad does not run dry to prevent cracking.

  • Filtration: Carefully pour the unresolved emulsion directly from the separatory funnel onto the Celite pad under active vacuum.

  • Rinsing: Rinse the separatory funnel and the Celite pad with 1–2 bed volumes of fresh organic solvent to ensure complete transfer of the pyrazole carboxamide.

  • Separation: Transfer the clear filtrate back into a clean separatory funnel. The phases should now separate immediately with a sharp meniscus.

Protocol B: pH-Modulated Density Adjustment

Causality Check: Use this protocol when synthesizing highly basic pyrazole derivatives where protonation states dictate solubility.

  • Assess Ionization: Identify the pKa of your pyrazole carboxamide. Ensure the target is fully neutral at the current pH of the aqueous wash to prevent it from acting as a surfactant.

  • Adjust pH: If unreacted amines are present, wash with 1M HCl. If the target itself is basic, ensure the wash is neutralized with saturated NaHCO₃.

  • Density Modification: If an emulsion forms, add solid NaCl directly to the separatory funnel. This maximizes the aqueous density without adding excess water volume[2].

  • Agitation: Stopper the funnel and gently invert 3–4 times. Do not shake vigorously , as high shear forces will reform the emulsion droplets[3]. Allow 10 minutes for gravity settling.

Visual Workflow: Emulsion Resolution Pathway

The following logic tree dictates the escalation of troubleshooting steps when an emulsion is encountered during pyrazole carboxamide workup.

Workflow A Stable Emulsion During LLE B Wait 10-20 min Does it break? A->B C Add Saturated NaCl (Increase Aqueous Density) B->C No G Clean Phase Separation Proceed to Drying B->G Yes D Adjust pH (Protonate/Deprotonate Amines) C->D No C->G Yes E Vacuum Filtration Through Celite Pad D->E No D->G Yes F Centrifugation (Force Density Separation) E->F Persistent E->G Yes F->G Final Resort

Caption: Decision matrix for escalating mechanical and chemical interventions to resolve LLE emulsions.

References

  • University of Helsinki. Course # KEM332 Sampling & Sample Preparation: Extraction Techniques (II) Liquid-Liquid Extraction. Available at:[Link]

  • Agilent Technologies. Streamline Purification of Organic Synthesis Mixture. Agilent Application Notes. Available at:[Link]

Sources

Navigating Pyrazole Formylation: A Technical Guide to Preventing Di-formylation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in the functionalization of pyrazoles: the undesired formation of di-formylated products during Vilsmeier-Haack reactions. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and procedural controls necessary to achieve high-yield, selective mono-formylation of your pyrazole substrates.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a di-formylated by-product in my pyrazole synthesis. What is the likely cause?

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich heterocycles like pyrazoles. However, if the pyrazole ring is sufficiently activated and the reaction conditions are not carefully controlled, a second formylation can occur. The primary drivers for this over-reaction are an excess of the Vilsmeier reagent, elevated reaction temperatures, and prolonged reaction times.

Q2: Which positions on the pyrazole ring are most susceptible to formylation?

The C4 position of the pyrazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic substitution, leading to the desired pyrazole-4-carbaldehyde.[1] However, under forcing conditions, a second formylation can occur at the C3 or C5 position, yielding a di-formylated product. The regioselectivity of the second formylation is influenced by the substituents already present on the pyrazole ring.

Q3: Are there any initial "quick checks" I can perform if I suspect di-formylation?

Before embarking on extensive optimization, review your reaction setup with these points in mind:

  • Stoichiometry: Have you used a significant excess of the Vilsmeier reagent (POCl₃ and DMF)?

  • Temperature Control: Was the reaction temperature carefully monitored and maintained, especially during the addition of the pyrazole substrate?

  • Reaction Time: Was the reaction allowed to proceed for an extended period after the consumption of the starting material was observed by TLC?

An affirmative answer to any of these questions points to a likely cause of di-formylation.

Troubleshooting Guide: From Diagnosis to Solution

Encountering unexpected results is a common part of research. This section provides a systematic approach to identifying and resolving the issue of di-formylation.

Problem: Formation of a Significant Di-formylated By-product

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Problem: Di-formylation Observed diagnosis Diagnosis Confirm the presence and structure of the di-formylated product. start->diagnosis Begin cause Identify Probable Causes - Excess Vilsmeier Reagent - High Temperature - Prolonged Reaction Time - Highly Activated Substrate diagnosis->cause Confirmed solution Implement Solutions - Stoichiometric Control - Temperature Management - Time Optimization - Substrate Modification cause->solution Investigate verification Verification Analyze the new reaction mixture by TLC, NMR, and MS to confirm selective mono-formylation. solution->verification Apply verification->cause Unsuccessful end Resolution: Selective Mono-formylation Achieved verification->end Successful

Caption: A stepwise approach to troubleshooting and resolving di-formylation in pyrazole synthesis.

Table 1: Troubleshooting Di-formylation in Pyrazole Synthesis

Symptom Probable Cause(s) Recommended Solution(s)
A new, more polar spot appears on TLC, and mass spectrometry shows a peak corresponding to the addition of two formyl groups.Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent increases the likelihood of a second electrophilic attack on the mono-formylated pyrazole.Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent. Start with 1.1 to 1.5 equivalents and incrementally increase if the conversion of the starting material is low.
The reaction proceeds quickly to the mono-formylated product, but upon prolonged heating, the di-formylated product becomes the major component.High Reaction Temperature & Prolonged Reaction Time: Elevated temperatures provide the activation energy for the less favorable second formylation. Extended reaction times increase the probability of this side reaction occurring.Temperature and Time Management: Maintain a lower reaction temperature (e.g., 0-25 °C) and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
The pyrazole substrate has strong electron-donating groups (e.g., -NH₂, -OR).Highly Activated Substrate: Electron-donating groups increase the electron density of the pyrazole ring, making it more susceptible to multiple electrophilic substitutions.Substrate-Specific Optimization: For highly activated substrates, use milder conditions: lower temperature, shorter reaction time, and near-stoichiometric amounts of the Vilsmeier reagent. Consider protecting activating groups if possible.
The pyrazole ring is unsubstituted at the C3 and C5 positions.Lack of Steric Hindrance: The absence of bulky substituents at the positions adjacent to the formylation site (C4) leaves the C3 and C5 positions open for a second attack.Strategic Use of Steric Hindrance: If your synthetic route allows, consider using a pyrazole with a bulky substituent at the C3 or C5 position to sterically hinder a second formylation.

Understanding the Mechanism: Mono- vs. Di-formylation

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to controlling the reaction lies in understanding the relative reactivity of the starting pyrazole and the mono-formylated product.

formylation_mechanism cluster_mono Mono-formylation (Desired Pathway) cluster_di Di-formylation (Side Reaction) pyrazole Pyrazole intermediate1 Sigma Complex 1 pyrazole->intermediate1 + Vilsmeier Reagent vilsmeier1 Vilsmeier Reagent (POCl₃ + DMF) vilsmeier1->intermediate1 mono_product Mono-formylated Pyrazole intermediate1->mono_product Deprotonation mono_product2 Mono-formylated Pyrazole intermediate2 Sigma Complex 2 mono_product2->intermediate2 + Vilsmeier Reagent vilsmeier2 Excess Vilsmeier Reagent vilsmeier2->intermediate2 di_product Di-formylated Pyrazole intermediate2->di_product Deprotonation

Caption: The reaction pathways for mono- and di-formylation of pyrazole.

The initial formylation at the C4 position introduces an electron-withdrawing formyl group, which deactivates the pyrazole ring towards further electrophilic substitution. However, this deactivation may not be sufficient to completely prevent a second formylation, especially under harsh conditions.

Detailed Protocols

Protocol 1: Controlled Mono-formylation of 1-Phenylpyrazole

This protocol is optimized for the selective mono-formylation of a moderately activated pyrazole.

Materials:

  • 1-Phenylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via a syringe or dropping funnel, ensuring the temperature does not rise above 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 1-phenylpyrazole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Spectroscopic Identification of Mono- and Di-formylated Products

Accurate identification of your products is crucial. Here are the expected NMR signatures for mono- and di-formylated pyrazoles.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Formylated Pyrazoles

Compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
1-Phenyl-1H-pyrazole-4-carbaldehyde ~9.9 (s, 1H, -CHO), ~8.1 (s, 1H, pyrazole-H), ~7.3-7.8 (m, 5H, Ar-H)~185 (-CHO), ~140 (pyrazole-C), ~118-138 (Ar-C and pyrazole-C)
1-Phenyl-1H-pyrazole-3,4-dicarbaldehyde (Predicted) ~10.1 (s, 1H, -CHO), ~9.9 (s, 1H, -CHO), ~8.5 (s, 1H, pyrazole-H), ~7.4-7.9 (m, 5H, Ar-H)~184 (-CHO), ~182 (-CHO), ~145 (pyrazole-C), ~120-140 (Ar-C and pyrazole-C)

Note: The chemical shifts for the di-formylated product are predicted based on the expected electronic effects of the second formyl group and may vary.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Pyrazole-carboxaldehydes as versatile precursors for different pyrazole- substituted heterocyclic systems. Semantic Scholar. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Synthesis and Characterization of Diaryl Pyrazole-4-carbaldehyde Semicarbazones Metal Complexes. Asian Journal of Chemistry. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • (PDF) synthesis of heterocycle via Vilsmeier-haack reaction. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

Sources

Technical Support Center: Recrystallization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for recrystallization techniques for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working on the purification of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Question 1: My compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, is difficult to dissolve in common single solvents. What should I do?

Answer: This is a common challenge due to the molecule's structure, which combines a relatively non-polar aromatic pyrazole core with a polar carboxamide group. This often leads to poor solubility in a single solvent that is ideal for recrystallization.[1]

Causality & Solution: The principle of an ideal recrystallization solvent is that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. When a single solvent fails, a binary solvent system is the most effective approach.[2] This involves pairing a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble).[2] The two solvents must be miscible.

Recommended Actions:

  • Select a Binary System: Based on literature for structurally similar compounds, a mixture of N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the "good" solvent and a protic solvent like ethanol or water as the "anti-solvent" is a highly effective starting point.[3][4][5] Ethanol is frequently cited as a recrystallization solvent for related pyrazole precursors.[6][7][8]

  • Procedure: Dissolve your crude compound in a minimal amount of the hot "good" solvent (e.g., DMF). Then, add the "poor" solvent (e.g., ethanol or water) dropwise to the hot solution until you observe persistent turbidity (cloudiness). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2][9]

Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often a sign that the solution is too concentrated or the solvent system is inappropriate.[10]

Causality & Solution: The high concentration of the solute can cause its saturation point to be reached at a temperature where its liquid state is more stable than its solid crystalline state. Rapid cooling also promotes oiling out by not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.[9][10][11]

Recommended Actions:

  • Re-heat and Dilute: Gently warm the mixture to redissolve the oil. Add a small amount of additional "good" solvent (or the primary solvent in your binary mix) to decrease the saturation temperature.[11][12]

  • Slow Down Cooling: This is the most critical step.[9] After dissolving the compound, allow the flask to cool to room temperature as slowly as possible. You can achieve this by insulating the flask (e.g., wrapping it in glass wool or placing it in a Dewar flask) or leaving it on a hot plate that is turned off to cool gradually.[9][12]

  • Lower the Crystallization Temperature: Ensure the solution cools as slowly as possible. Rapid cooling often promotes oiling out.[9] Once at room temperature, move the flask to a refrigerator, and finally to an ice bath, to maximize crystal formation.[9]

  • Change the Solvent System: If the problem persists, experiment with a different solvent or anti-solvent combination. A solvent with a lower boiling point might be beneficial.[9]

Question 3: The solution has cooled, but no crystals have formed. What is happening?

Answer: This phenomenon is known as supersaturation, where the solution contains more dissolved compound than it theoretically should at that temperature.[13] Crystal formation requires a nucleation event to begin.[12]

Causality & Solution: A perfectly smooth glass surface and the absence of nucleation sites (like dust particles or seed crystals) can prevent crystallization from starting. Inducing nucleation is necessary to overcome this energy barrier.

Recommended Actions:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[11][13]

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the supersaturated solution. This provides a template for further crystal growth.[11][12]

  • Flash Freeze: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to form a small crystalline residue on the rod. Re-introduce this rod into the solution to seed it.[11]

  • Cool Further: If not already done, place the flask in an ice-water bath to further decrease the compound's solubility and promote precipitation.[9]

Question 4: My final yield of pure crystals is very low. What are the common causes?

Answer: A low percent recovery can result from several procedural errors during the recrystallization process.

Causality & Solution: The most common reasons for low yield are using too much solvent, premature crystallization during filtration, or incomplete precipitation.[11]

Recommended Actions:

  • Check Solvent Volume: Using an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[11][12] If you suspect this, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product.

  • Ensure Minimum Hot Solvent: The goal is to use the minimum amount of hot solvent to just dissolve the compound. This ensures the solution is saturated upon cooling.[9]

  • Prevent Premature Crystallization: If performing hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[2][14]

  • Cool Thoroughly: Make sure the solution has been cooled sufficiently in an ice bath for at least 20-30 minutes to maximize the amount of product that crystallizes out of solution.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide? A1: Based on reports for analogous pyrazole-carboxamide derivatives, a binary solvent system of N,N-dimethylformamide (DMF) / ethanol (1:1, v/v) is an excellent and validated starting point.[4][5] The compound is first dissolved in a minimal amount of hot DMF, followed by the addition of hot ethanol until turbidity is observed.

Q2: How do I perform a systematic solvent screen for a new pyrazole derivative? A2:

  • Place a small amount (5-10 mg) of your crude compound into several small test tubes.

  • Add a common solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise to each tube at room temperature, observing solubility.[13]

  • If the compound is insoluble at room temperature, gently heat the tube to the solvent's boiling point.

  • An ideal single solvent will show poor solubility at room temperature but high solubility when hot.

  • If no single solvent is ideal, identify a "good" solvent and a "poor" solvent that are miscible to test as a binary system.[2][14]

Q3: Does the cooling rate really matter? A3: Absolutely. A slow cooling rate is crucial for forming large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.[11][14] An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20-30 minutes.[11]

Visualized Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization issues.

G start Crude Compound dissolve Dissolve in minimal hot solvent start->dissolve check_dissolved Is solid fully dissolved? dissolve->check_dissolved add_more_solvent Add more hot solvent in small portions check_dissolved->add_more_solvent No cool_solution Allow solution to cool slowly check_dissolved->cool_solution Yes add_more_solvent->dissolve check_crystals What is the outcome? cool_solution->check_crystals oiled_out Problem: Oiling Out check_crystals->oiled_out Liquid Layer Forms no_crystals Problem: No Crystals (Supersaturation) check_crystals->no_crystals Solution Remains Clear crystals_ok Crystals Formed check_crystals->crystals_ok Solid Precipitates solution_oil Re-heat, add more solvent, and cool much slower oiled_out->solution_oil solution_nocrystal Induce crystallization: - Scratch flask - Add seed crystal no_crystals->solution_nocrystal filter_wash Collect by vacuum filtration, wash with cold solvent, and dry crystals_ok->filter_wash solution_oil->cool_solution solution_nocrystal->cool_solution end Pure Crystalline Product filter_wash->end

Caption: A flowchart for troubleshooting common recrystallization problems.

Recommended Experimental Protocol

This protocol details a reliable method for the recrystallization of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide using a binary solvent system.

Materials:

  • Crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

  • N,N-Dimethylformamide (DMF)

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of DMF and heat the mixture with stirring until the solid dissolves completely.

  • Saturation: While maintaining the heat, add ethanol dropwise to the hot solution until a faint, persistent cloudiness appears. Add one or two drops of DMF to re-clarify the solution. This ensures the solution is saturated.[2][9]

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.[9]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For complete solvent removal, drying in a vacuum oven at a moderate temperature is recommended.

ParameterRecommended Value/SolventPurpose
Primary ("Good") Solvent N,N-Dimethylformamide (DMF)To dissolve the compound at high temperature.
Anti-solvent ("Poor") EthanolTo decrease solubility upon cooling, inducing crystallization.
Initial Dissolution Temp. 80-100 °CTo ensure complete dissolution in a minimum volume.
Cooling Protocol Slow cooling to RT, then ice bathTo promote large, pure crystal growth and maximize yield.[11][14]
Wash Solvent Ice-cold EthanolTo remove adhered mother liquor without dissolving the product.

Visualized Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation weigh Weigh Crude Product add_dmf Add minimal hot DMF weigh->add_dmf dissolve Stir until fully dissolved add_dmf->dissolve add_etoh Add hot EtOH until turbid, then clarify dissolve->add_etoh cool_slow Cool slowly to RT add_etoh->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice filter Vacuum Filter cool_ice->filter wash Wash with cold EtOH filter->wash dry Dry Crystals wash->dry

Caption: Step-by-step workflow for the binary solvent recrystallization.

References

  • BenchChem. (2025).
  • Recrystallization Lab Report Organic Chemistry. (n.d.). Lab Reports.
  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. BenchChem.
  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Recrystallization1. (n.d.).
  • BenchChem. (2025).
  • University of York, Department of Chemistry. (n.d.).
  • Du, Z.-M., et al. (n.d.). N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]. PMC.
  • Du, Z.-M., et al. (n.d.). N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl). PMC.
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2025, December 5).
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013, July 29). MDPI.
  • Recrystallization. (n.d.).
  • Aromatic Compounds vs Amides: Solubility Challenges. (2026, March 5). Chemical Engineering Journal.

Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Profiling of Novel Pyrazole Carboxamide Derivatives as Antifungal SDHIs

Author: BenchChem Technical Support Team. Date: March 2026

As the agricultural and pharmaceutical sectors face mounting challenges from resistant fungal pathogens, the development of next-generation succinate dehydrogenase inhibitors (SDHIs) has become a critical focal point in drug discovery. Pyrazole carboxamides—a dominant subclass of SDHIs that includes commercial standards like fluxapyroxad, bixafen, and boscalid—exhibit potent antifungal activity by disrupting the mitochondrial tricarboxylic acid (TCA) cycle.

This guide provides an objective, data-driven comparison of recently synthesized pyrazole carboxamide derivatives, evaluating their in vitro and in vivo performance against commercial alternatives. Furthermore, it establishes standardized, self-validating experimental workflows necessary for rigorous preclinical evaluation.

Mechanistic Grounding: The SDHI Target

Succinate dehydrogenase (SDH, Complex II) is a highly conserved heterotetrameric enzyme that couples the oxidation of succinate to fumarate in the mitochondrial matrix with the reduction of ubiquinone in the inner mitochondrial membrane. Pyrazole carboxamides act as competitive inhibitors at the ubiquinone-binding pocket (Q-site) formed by the SDHB, SDHC, and SDHD subunits[1]. By blocking electron transfer, these derivatives halt cellular respiration, leading to ATP depletion and accumulation of reactive oxygen species (ROS), which ultimately causes fungal cell death.

G Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Release Ubiquinone Ubiquinone SDH->Ubiquinone e- Transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Pyrazole Pyrazole Carboxamides (SDHIs) Pyrazole->SDH Competitive Inhibition (Q-site)

Diagram 1: Mechanism of action of pyrazole carboxamides inhibiting mitochondrial Complex II.

Comparative Analysis of Novel Derivatives

Recent structural optimization efforts have focused on modifying the amine moiety or introducing novel functional groups (e.g., ethers, diarylamines, sulfonates) to the pyrazole core to overcome resistance and broaden the fungicidal spectrum.

Ether-Containing Pyrazole-4-Carboxamides

Through scaffold hopping from the commercial fungicide flubeneteram, researchers have developed extended ether-bearing derivatives. Compound 7d and Compound 12b have demonstrated exceptional in vitro activity against Rhizoctonia solani (the causative agent of rice sheath blight). With an EC₅₀ of 0.046 μg/mL, these derivatives significantly outperform both boscalid (0.741 μg/mL) and fluxapyroxad (0.103 μg/mL)[1]. Furthermore, enzymatic assays revealed that Compound 7d inhibits SDH with an IC₅₀ of 3.293 μM, validating its on-target efficacy[1].

Diarylamine-Modified Scaffolds

Replacing the biphenyl group of bixafen with a diarylamine or diphenyl ether scaffold has yielded highly potent candidates. Compound SCU3038 exhibits an in vitro EC₅₀ of 0.016 mg/L against R. solani, surpassing fluxapyroxad (0.033 mg/L)[2]. In greenhouse pot tests, SCU3038 maintained superior in vivo efficacy (EC₅₀ = 0.95 mg/L) compared to fluxapyroxad (2.29 mg/L)[2]. Similarly, Compound 9c-7 showed remarkable broad-spectrum activity, achieving an IC₅₀ of 0.013 μg/mL against R. solani[3].

N-Methoxy and Sulfonate Derivatives

Modifications targeting different physicochemical properties have also shown promise. N-methoxy derivative 3h demonstrated strong activity against Sclerotinia sclerotiorum (EC₅₀ = 7.80 μg/mL), performing on par with the commercial standard bixafen (6.70 μg/mL)[4]. Meanwhile, pyrazolecarbamides bearing a sulfonate fragment (Compound T24) achieved an EC₅₀ of 0.45 mg/L against R. solani, significantly outperforming hymexazol (10.49 mg/L) and approaching the efficacy of bixafen (0.25 mg/L)[5].

Quantitative Performance Comparison
Derivative ClassRepresentative CompoundTarget PathogenExperimental EC₅₀ / IC₅₀Commercial StandardStandard EC₅₀ / IC₅₀
Ether-Linked Compound 7d / 12bR. solani0.046 μg/mLFluxapyroxad0.103 μg/mL
Diarylamine SCU3038R. solani0.016 μg/mLFluxapyroxad0.033 μg/mL
Diarylamine Compound 9c-7R. solani0.013 μg/mLBixafenComparable
N-Methoxy Compound 3hS. sclerotiorum7.80 μg/mLBixafen6.70 μg/mL
Sulfonate Compound T24R. solani0.45 μg/mLHymexazol10.49 μg/mL

(Data aggregated from recent peer-reviewed structural optimization studies[1][2][3][4][5].)

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel SDHIs must follow a self-validating workflow. The following protocols detail the critical path from intrinsic toxicity assessment to target validation and field-translation profiling.

W A Compound Synthesis & Characterization B In Vitro Mycelial Growth Assay (EC50) A->B Primary Screening C SDH Enzymatic Inhibition Assay (IC50) B->C Target Validation D In Vivo Greenhouse Efficacy (Pot Tests) B->D Efficacy Profiling E Lead Optimization & Field Trials C->E Mechanistic Data D->E Translation Data

Diagram 2: Sequential experimental workflow for the preclinical evaluation of novel SDHIs.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Purpose/Causality: This assay establishes the baseline intrinsic toxicity (EC₅₀) of the compound directly against the pathogen, isolating the chemical's efficacy from plant physiological factors or environmental degradation.

  • Media Preparation: Dissolve the test compounds in analytical grade DMSO to create a stock solution. Dilute serially and mix with molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 μg/mL). Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Inoculation: Excise 5 mm mycelial plugs from the leading edge of a 3-day-old actively growing fungal colony (e.g., R. solani). Place one plug face-down in the center of each amended PDA plate.

  • Incubation & Measurement: Incubate plates in darkness at 25°C. Once the blank control (DMSO only) mycelium reaches the edge of the petri dish, measure the colony diameters in two perpendicular directions using digital calipers.

  • Data Analysis: Calculate the inhibition rate (%): [(Control Diameter - Treatment Diameter) / (Control Diameter - 5 mm)] × 100. Use probit analysis to determine the EC₅₀ value.

Protocol 2: SDH Enzymatic Inhibition Assay

Purpose/Causality: High in vitro toxicity does not guarantee SDH inhibition (off-target effects are possible). This biochemical assay confirms the molecular target by measuring the specific disruption of electron transfer.

  • Mitochondrial Extraction: Homogenize fungal mycelia in a cold extraction buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5) and isolate mitochondria via differential centrifugation (10,000 × g for 30 min at 4°C).

  • Reaction Mixture: In a 96-well microplate, combine the mitochondrial suspension, 50 mM phosphate buffer (pH 7.4), 20 mM succinate (electron donor), and 50 μM 2,6-dichlorophenolindophenol (DCPIP, electron acceptor).

  • Inhibition & Readout: Add the test compound (various concentrations). The active SDH enzyme will transfer electrons from succinate to DCPIP, reducing it and causing a color change from blue to colorless.

  • Quantification: Monitor the decrease in absorbance at 600 nm using a microplate spectrophotometer over 5 minutes. Calculate the IC₅₀ based on the dose-dependent reduction in the DCPIP bleaching rate compared to the untreated control[1].

Protocol 3: In Vivo Greenhouse Efficacy (Pot Tests)

Purpose/Causality: Evaluates the compound's stability, cuticular penetration, and systemic movement within a living host, which are critical prerequisites for commercial viability.

  • Plant Cultivation: Grow host plants (e.g., rice seedlings for R. solani) in a controlled greenhouse environment until the 3- to 4-leaf stage.

  • Compound Application: Formulate the test compound as a suspension concentrate (using Tween-80 as a surfactant) and spray onto the foliage until runoff. Allow to dry for 24 hours.

  • Inoculation: Inoculate the treated leaves with fungal mycelial plugs or spore suspensions. Place the plants in a high-humidity chamber (>90% RH) at 25°C to promote infection.

  • Scoring: After 7–10 days, visually assess the disease severity on a scale of 0 to 9 (where 0 is healthy and 9 is >75% lesion coverage). Calculate the protective efficacy relative to the untreated, inoculated control[2].

Sources

Structure-Activity Relationship (SAR) of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Analogs: A Comparison Guide for SDHI Development

Author: BenchChem Technical Support Team. Date: March 2026

As resistance to first-generation fungicides and targeted therapies accelerates, the development of novel Succinate Dehydrogenase Inhibitors (SDHIs) has become a critical focus in agrochemical and pharmaceutical drug discovery [1]. Among the most promising scaffolds is the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide core.

This guide provides an objective, data-driven comparison of various analogs derived from this scaffold, analyzing their structure-activity relationships (SAR), benchmarking their performance against commercial alternatives like Boscalid and Fluxapyroxad, and detailing the self-validating experimental workflows required for their evaluation.

Mechanistic Causality: Targeting the SDH Q-Site

Succinate dehydrogenase (SDH, or Complex II) is a highly conserved enzyme that couples the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle with the reduction of ubiquinone in the mitochondrial electron transport chain [2].

The pyrazole-4-carboxamide class acts as a competitive inhibitor at the ubiquinone-binding site (Q-site). The causality behind the efficacy of the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide scaffold lies in its precise spatial geometry:

  • The Pyrazole Core: Mimics the native ubiquinone ring. The 5-chloro and 3-methyl substituents sterically restrict the rotation of the carboxamide bond, locking the molecule into an active conformation [3].

  • The Carboxamide Linker: Acts as a critical hydrogen-bond donor/acceptor pair, interacting directly with highly conserved Tyrosine and Tryptophan residues in the Q-site.

  • The N-Aryl/Alkyl Tail: Projects deep into the hydrophobic pocket. Modifications here dictate the binding affinity and lipophilicity of the analog.

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Inhibitor 5-Chloro-pyrazole Analogs Inhibitor->SDH Blocks Q-site

Caption: Mechanism of SDH inhibition by pyrazole-4-carboxamide analogs blocking the Q-site.

SAR Analysis and Comparative Performance

To objectively evaluate the SAR of the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide scaffold, we must analyze how substitutions on the N-phenyl ring influence biological activity.

Experimental data demonstrates that introducing electron-withdrawing groups (EWGs) such as fluorine (-F) or nitro (-NO₂) groups at the ortho or para positions of the aniline moiety significantly enhances antifungal efficacy[1]. The causality here is twofold: EWGs increase the acidity of the amide proton, strengthening hydrogen bonding with the target, while halogen atoms improve the metabolic stability and lipophilicity necessary for penetrating fungal cell walls.

Quantitative Performance Comparison

The following table summarizes the in vitro antifungal activity (EC₅₀) of synthesized analogs against Pythium ultimum and Rhizoctonia solani, benchmarked against commercial SDHIs [1, 4].

Compound IDN-Aryl SubstitutionEC₅₀ vs P. ultimum (μg/mL)EC₅₀ vs R. solani (μg/mL)SDH IC₅₀ (μM)
Analog 5a 2,4-difluorophenyl3.121.851.42
Analog 5b 4-nitrophenyl4.052.101.75
Analog 5e 4-methyl-2-nitrophenyl6.804.353.10
Boscalid (Commercial Control)8.502.201.53
Fluxapyroxad (Commercial Control)1.200.710.35

Key Takeaways:

  • Analog 5a outperforms Boscalid against P. ultimum and demonstrates highly competitive SDH inhibition. The 2,4-difluoro substitution optimizes the hydrophobic interaction within the binding pocket without introducing excessive steric bulk.

  • Analog 5b shows that strong EWGs (-NO₂) maintain high potency, validating the hypothesis that amide proton acidity correlates with target affinity.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs relies on a self-validating system. We do not merely measure enzyme inhibition; we cross-reference in vitro enzymatic data with whole-cell phenotypic assays. If a compound exhibits potent SDH inhibition but poor mycelial toxicity, it immediately indicates a failure in membrane permeability rather than target affinity.

Protocol 1: Synthesis of Pyrazole-4-Carboxamide Analogs
  • Activation: Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature to form the acyl chloride.

  • Coupling: Concentrate the mixture under a vacuum to remove excess oxalyl chloride. Redissolve in DCM and add dropwise to a solution of the corresponding substituted aniline (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

  • Purification: Stir for 4 hours, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Ethyl Acetate/Hexane) to yield the pure carboxamide analog.

Protocol 2: In Vitro SDH Enzymatic Assay
  • Preparation: Extract mitochondria from the target pathogen using differential centrifugation in a sucrose buffer (0.5 M sucrose, 50 mM Tris-HCl, pH 7.5).

  • Reaction Mixture: In a 96-well plate, combine the mitochondrial suspension, 50 mM potassium phosphate buffer (pH 7.4), 10 mM sodium succinate, and 50 μM 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.

  • Inhibition Measurement: Add the synthesized analogs at varying concentrations (0.01–100 μM). Initiate the reaction by adding 10 μM ubiquinone-2.

  • Quantification: Monitor the reduction of DCPIP spectrophotometrically at 600 nm for 10 minutes. Calculate the IC₅₀ using non-linear regression analysis.

SAR_Workflow Core 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carboxylic acid Coupling Amide Coupling (Oxalyl Chloride / Et3N) Core->Coupling Analogs Pyrazole-4-carboxamide Analogs Coupling->Analogs InVitro In Vitro SDH Assay (DCPIP Reduction IC50) Analogs->InVitro InVivo Mycelial Growth Assay (Agar Dilution EC50) Analogs->InVivo Docking Molecular Docking (Binding Mode Validation) Analogs->Docking Sub1 Substituted Anilines (e.g., 2,4-diF, 4-NO2) Sub1->Coupling InVitro->Docking Mechanism Validation InVivo->InVitro Permeability Check

Caption: Experimental workflow for the synthesis and SAR validation of pyrazole-4-carboxamides.

Conclusion and Future Directions

The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide scaffold provides a highly modular platform for SDHI discovery. As demonstrated by the SAR data, the incorporation of electron-withdrawing halogens on the N-phenyl ring (e.g., Analog 5a) yields compounds that rival or exceed the performance of early-generation commercial standards like Boscalid.

Future optimization should focus on scaffold hopping strategies—such as replacing the aniline moiety with benzothiazolyl or thioether groups—to further increase binding affinity and overcome emerging target-site mutations (e.g., SDH B/C/D subunit mutations) [4].

References

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. MDPI. Available at:[Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed. Available at:[Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available at:[Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. ACS Publications. Available at:[Link]

A Comparative Analysis of Pyrazole Carboxamides as Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility as a privileged structure for the inhibition of a wide range of enzymes.[1][2][3] Its inherent structural features, including a planar, electron-rich system, facilitate specific interactions with enzyme active sites, while its synthetic tractability allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth comparative analysis of pyrazole carboxamides as inhibitors of several key enzyme classes, offering experimental data, detailed protocols, and mechanistic insights to inform and accelerate drug discovery programs.

Succinate Dehydrogenase (SDH) Inhibitors: A New Frontier in Fungicide Development

Succinate dehydrogenase (SDH), or Complex II, is a vital enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4] Its inhibition disrupts cellular respiration, making it a prime target for the development of fungicides.[4][5][6][7] Pyrazole carboxamides have emerged as a highly successful class of SDH inhibitors (SDHIs).[5][6][7]

Comparative Performance of Pyrazole Carboxamide SDHIs

The fungicidal efficacy of pyrazole carboxamide SDHIs is profoundly influenced by the nature of the substituents on both the pyrazole ring and the N-phenyl group.[4] Structure-activity relationship (SAR) studies have revealed that bulky, hydrophobic groups on the N-phenyl moiety are crucial for potent activity.[4]

CompoundTarget FungusEC50 (mg/L)SDH IC50 (µM)Reference
SCU3038 Rhizoctonia solani0.95 (in vivo)0.033 (mg/L)[7]
Fluxapyroxad Rhizoctonia solani2.29 (in vivo)0.037 (mg/L)[7]
Thifluzamide Rhizoctonia solani1.88 (in vivo)-[7]
Compound 7s Porcine SDH-0.014[5][6]
Fluxapyroxad Porcine SDH-2.87 (calculated from 205-fold less activity than 7s)[5][6]
Compound 7d Fungal SDH-3.293[8]
Boscalid Fungal SDH-7.507[8]
Fluxapyroxad Fungal SDH-5.991[8]

Key Insights from SAR Studies:

  • N-phenyl Substituents: The presence of hydrophobic, branched alkyl groups at the ortho position of the N-phenyl ring generally leads to high and broad-spectrum fungicidal activity.[4]

  • Pyrazole Ring Modifications: The introduction of a fluorine atom on the pyrazole ring can enhance van der Waals interactions with the SDH enzyme.[5][6]

  • Scaffold Hopping: Replacing the pyridine ring of older carboxamides like Boscalid with a pyrazole ring has been a successful strategy in developing potent SDHIs.[4]

Experimental Workflow: SDH Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of pyrazole carboxamides against SDH.

SDH_Inhibition_Assay cluster_prep Mitochondrial Preparation cluster_assay Assay Protocol (96-well plate) cluster_analysis Data Analysis prep1 Homogenize fungal mycelia in ice-cold buffer prep2 Low-speed centrifugation to remove debris prep1->prep2 prep3 High-speed centrifugation to pellet mitochondria prep2->prep3 prep4 Resuspend mitochondrial pellet in assay buffer prep3->prep4 assay1 Add mitochondrial preparation prep4->assay1 assay2 Add test compounds (various concentrations) assay1->assay2 assay3 Add substrate (e.g., succinate) and electron acceptor (e.g., DCPIP) assay2->assay3 assay4 Incubate and measure absorbance change over time assay3->assay4 analysis1 Calculate rate of reaction assay4->analysis1 analysis2 Determine % inhibition analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3

Caption: Workflow for determining SDH inhibitory activity.

Cyclooxygenase (COX) Inhibitors: Targeting Inflammation

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[2] Pyrazole-based compounds have a rich history as COX inhibitors, with celecoxib being a well-known example.[9][10]

Comparative Performance of Pyrazole Carboxamide COX Inhibitors

A significant goal in the development of COX inhibitors is to achieve selectivity for the COX-2 isoform, which is primarily induced during inflammation, over the constitutively expressed COX-1 isoform, thereby reducing gastrointestinal side effects.[2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 3b 0.463.820.12[2][11]
Compound 3g 4.452.651.68[2][11]
Compound 3d 5.614.921.14[2][11]
Ketoprofen 0.3550.1642.16[11]
Celecoxib 150.04375[11]
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b 5.400.01540[12]

Key Insights from SAR Studies:

  • Trifluoromethyl Group: The presence of a trifluoromethyl group on the pyrazole ring is a common feature in many COX inhibitors and can contribute to both potency and selectivity.[2]

  • Sulfonamide Moiety: A sulfonamide group is often incorporated to achieve COX-2 selectivity, as seen in celecoxib and its analogs.[12]

  • Hybridization Strategy: Combining structural features of known selective and non-selective inhibitors can lead to the discovery of novel compounds with dual COX-2/5-LOX inhibitory activity, offering a broader anti-inflammatory spectrum.[12]

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol details a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.[11]

COX_Inhibition_Assay cluster_plate 96-Well Plate Setup cluster_detection Fluorescence Detection prep Prepare serial dilutions of test compounds and reference drugs in DMSO add_inhibitor Add 10 µL diluted inhibitor/DMSO (control) prep->add_inhibitor mix Prepare reaction mixture: Assay Buffer, COX Probe, COX Cofactor add_mix Add 80 µL reaction mixture mix->add_mix add_inhibitor->add_mix start_reaction Initiate reaction by adding 10 µL Arachidonic Acid add_mix->start_reaction measure Measure fluorescence kinetically (Ex: 535 nm, Em: 587 nm) start_reaction->measure analyze Calculate rate of fluorescence increase measure->analyze inhibition Determine % inhibition and IC50 analyze->inhibition

Caption: Fluorometric assay for COX inhibition.

Protein Kinase Inhibitors: Modulating Cellular Signaling

Protein kinases are crucial regulators of a vast array of cellular processes, and their aberrant activity is implicated in numerous diseases, particularly cancer.[1][13] The pyrazole scaffold is a "privileged structure" for targeting the ATP-binding site of kinases.[1]

Comparative Performance of Pyrazole Carboxamide Kinase Inhibitors

The versatility of the pyrazole carboxamide scaffold allows for the development of inhibitors against a wide range of kinases, including CK2, AKT1, PKA, PKCα, and SAPK2a (p38).[1][13] More recently, they have also been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases.[14][15]

CompoundTarget Kinase(s)IC50 (nM)Key FindingsReference
Compound 6k Aurora Kinase A16.3Demonstrated high cytotoxicity against HeLa and HepG2 cells.[15]
Aurora Kinase B20.2Selective over other tested kinases.[15]
Difluoroethyl pyrazole 16a HPK1-In vivo tool compound that elicited a pharmacodynamic response in mice.[16]
Various Derivatives CK2, AKT1, PKA, PKCα, SAPK2a (p38)VariedOptimization of peripheral groups on the pyrazole scaffold allows for tuning of selectivity.[1][13]

Key Insights from SAR Studies:

  • Peripheral Group Optimization: The appendages on the pyrazole scaffold can be systematically modified to optimize inhibition against specific protein kinases.[1][13]

  • Late-Stage Functionalization: The development of synthetic strategies that allow for late-stage functionalization of the pyrazole core enables rapid generation of structure-activity relationships.[16]

  • Dual Inhibition: Some pyrazole-4-carboxamide derivatives have been identified as dual inhibitors of Aurora kinases A and B, which can be a valuable therapeutic strategy in cancer.[15]

Signaling Pathway: Kinase Inhibition and Downstream Effects

The inhibition of a protein kinase disrupts its ability to phosphorylate downstream substrates, thereby modulating a specific signaling pathway.

Kinase_Signaling_Pathway cluster_upstream Upstream Signal cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Cellular Response Signal Growth Factor / Stress Kinase Target Kinase (e.g., Aurora Kinase) Signal->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cell Proliferation / Apoptosis / etc. Substrate->Response Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->Kinase

Caption: General kinase signaling pathway and point of inhibition.

Other Notable Enzyme Targets

The therapeutic potential of pyrazole carboxamides extends beyond the aforementioned enzyme classes. Recent research has highlighted their activity as inhibitors of:

  • Carbonic Anhydrases (CAs): Several pyrazole carboxamide derivatives have shown potent inhibitory effects against human carbonic anhydrase I and II isoenzymes, suggesting their potential in treating conditions like glaucoma.[3][17][18][19]

  • Cholinesterases: Novel pyrazole carboxamides have been identified as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential therapeutic agents for Alzheimer's disease.[17]

  • Transketolase (TKL): Pyrazole-carboxamides are being explored as potential herbicides by targeting plant transketolase.[20]

Conclusion

Pyrazole carboxamides represent a remarkably versatile and fruitful scaffold for the design of potent and selective enzyme inhibitors. Their synthetic accessibility and the well-established structure-activity relationships against key enzyme targets like SDH, COX, and various protein kinases make them a highly attractive starting point for drug discovery campaigns. The continued exploration of this chemical space, aided by modern medicinal chemistry strategies such as scaffold hopping and late-stage functionalization, promises to deliver novel therapeutics for a wide range of diseases.

References

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed.
  • Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.
  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate.
  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. PubMed.
  • Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Figshare.
  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications.
  • Comparative Analysis of the Structure-Activity Relationship of Carboxamide-Based Succinate Dehydrogenase Inhibitors. Benchchem.
  • A Comparative Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide Derivatives as Cyclooxygenase (COX) Inhibitors. Benchchem.
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC.
  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Dovepress.
  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate.
  • Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis Online.
  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress.

Sources

validation of the anticonvulsant effects of pyrazole carboxamides in animal models

Author: BenchChem Technical Support Team. Date: March 2026

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I'm now highlighting that pyrazole carboxamides' efficacy in seizure control, especially their favorable therapeutic index, positions them favorably against existing medications. I'm focusing on compounds with high selectivity for the T-type channels, avoiding the side effects of traditional AEDs like valproate. I'm noting the compounds' advantages using data from Rotarod and other test results.

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Title: Validation of Anticonvulsant Effects of Pyrazole Carboxamides in Animal Models: A Comparative Guide

Executive Summary: The Need for Novel Anticonvulsants

Epilepsy is a debilitating neurological disorder affecting 1–2% of the global population. While traditional antiepileptic drugs (AEDs) like valproic acid, carbamazepine, and phenytoin remain first-line therapies, nearly 30% of patients are refractory to these treatments. Furthermore, classical AEDs are frequently associated with severe dose-related toxicities, cognitive impairment, and hepatotoxicity [1].

In recent years, pyrazole carboxamides and their derivatives (including indeno-pyrazole and pyrazoline analogues) have emerged as a highly promising class of novel anticonvulsants [2]. This guide provides an objective, data-driven comparison of pyrazole carboxamides against standard AEDs, detailing the mechanistic causality and the self-validating experimental protocols required for their preclinical validation.

Mechanistic Causality: Why Pyrazole Carboxamides?

Classical AEDs generally target voltage-gated sodium channels (Phenytoin) or enhance GABAergic inhibitory pathways (Valproate), which can lead to widespread, non-specific CNS depression.

In contrast, specific pyrazole-3-carboxamides have been identified as highly selective T-type calcium channel (TTCC) blockers (specifically targeting Cav3.1) [1]. By selectively inhibiting these channels, pyrazole carboxamides suppress the low-threshold calcium spikes responsible for neuronal burst firing in thalamocortical networks. This provides a targeted mechanism to halt the primary driver of absence seizures and generalized epilepsies without causing generalized cognitive slowing.

Mechanism A Pyrazole Carboxamide Administration B Selective Cav3.1 (TTCC) Blockade A->B Binds to pore C Suppression of Low-Threshold Calcium Spikes B->C Reduces Ca2+ influx D Inhibition of Thalamocortical Burst Firing C->D Prevents depolarization E Prevention of Generalized Seizures D->E Clinical outcome

Caption: Mechanistic pathway of pyrazole carboxamides via T-type calcium channel blockade.

Comparative Efficacy Data

To objectively evaluate the performance of pyrazole carboxamides, researchers employ a battery of acute in vivo seizure models. The table below compares the experimental efficacy of synthesized pyrazole carboxamide analogues against traditional AED benchmarks [3].

Compound / DrugTarget / MechanismMES Test (Active Dose / ED50)scPTZ Test (Active Dose)6 Hz Test (Active Dose)Neurotoxicity (Rotarod TD50)
Valproic Acid Multiple (GABA, Na+, Ca2+)~272 mg/kg~149 mg/kg~130 mg/kg~426 mg/kg
Phenytoin Na+ Channels~9.5 mg/kgInactiveInactive~65 mg/kg
Compound 4c Pyrazole CarboxamideInactiveInactive100 mg/kg (75% protection)>300 mg/kg (No toxicity)
Compound 4f Pyrazole Carboxamide300 mg/kg300 mg/kgNot Tested>300 mg/kg (No toxicity)
Compound 7h Pyrazole CarboxamideHighly ActiveHighly ActiveNot TestedNo behavioral alteration

*Data derived from the evaluation of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues[3]. Compound 4c demonstrated remarkable efficacy in the 6 Hz model, indicating strong potential against drug-resistant focal seizures.

Self-Validating Experimental Protocols

Trustworthiness in preclinical drug development relies on protocols that possess internal validation mechanisms. The following methodologies dictate how pyrazole carboxamides are screened [4].

A. Maximal Electroshock Seizure (MES) Test
  • Purpose: Evaluates the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

  • Causality: Delivering an alternating current via corneal electrodes induces a reproducible tonic hindlimb extension (HLTE). If the pyrazole carboxamide blocks HLTE, it effectively prevents seizure propagation.

  • Step-by-Step Protocol:

    • Preparation: Divide adult Swiss albino mice into vehicle control, positive control (Phenytoin, 25 mg/kg), and test groups (pyrazole carboxamides dosed at 30, 100, and 300 mg/kg).

    • Administration: Administer compounds intraperitoneally (i.p.). Wait 0.5 to 4 hours to establish a time-course profile.

    • Stimulus: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via pre-wetted corneal electrodes.

    • Validation Check: The vehicle control group must exhibit full HLTE. If HLTE is absent in the vehicle group, the current delivery system is flawed, and the trial must be voided. Protection is recorded only if HLTE is completely abolished in the test group.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Purpose: Models absence seizures and identifies compounds that raise the seizure threshold.

  • Causality: PTZ acts as a GABA_A receptor antagonist. Subcutaneous injection induces clonic spasms. Efficacy is defined as the failure to observe even a single episode of clonic spasms lasting at least 5 seconds.

  • Step-by-Step Protocol:

    • Administration: Administer test compounds, vehicle, and positive control (Valproic acid, 300 mg/kg) i.p.

    • Induction: Inject PTZ (85 mg/kg for mice) subcutaneously into the posterior midline.

    • Observation: Isolate animals and observe continuously for 30 minutes.

    • Validation Check: The vehicle group must exhibit clonic seizures within the 30-minute window. Complete protection in the test group indicates successful elevation of the seizure threshold.

C. 6 Hz Psychomotor Seizure Test
  • Purpose: Identifies compounds active against therapy-resistant focal seizures.

  • Causality: Low-frequency (6 Hz), long-duration (3 s) stimulation induces a "psychomotor" seizure (stunned posture, forelimb clonus, Straub tail) that is notoriously resistant to classical AEDs like phenytoin, but highly responsive to novel pyrazole carboxamides (e.g., Compound 4c) [3].

  • Step-by-Step Protocol:

    • Stimulus: Apply a 6 Hz, 32 mA or 44 mA current for 3 seconds via corneal electrodes.

    • Validation Check: Protection is strictly defined as the resumption of normal exploratory behavior within 10 seconds post-stimulation.

D. Rotarod Test for Neurotoxicity
  • Purpose: Differentiates true anticonvulsant efficacy from non-specific CNS depression or motor impairment.

  • Causality: If an animal falls from a rotating rod, the drug dose causes neurological deficit, invalidating its therapeutic window.

  • Step-by-Step Protocol:

    • Training: Train mice to remain on a 1-inch diameter rod rotating at 6 rpm for at least 1 minute.

    • Testing: Post-drug administration, place mice on the rod.

    • Validation Check: Failure to remain on the rod for 1 minute in 3 successive trials indicates neurotoxicity. A viable pyrazole carboxamide candidate must show anticonvulsant activity at doses significantly lower than its neurotoxic dose (High Protective Index).

Experimental Workflow Diagram

Workflow Start Synthesize Pyrazole Carboxamides Tox Rotarod Test (Neurotoxicity Screen) Start->Tox Pass/Fail MES MES Test (Tonic-Clonic Model) Tox->MES Non-toxic doses PTZ scPTZ Test (Absence Model) Tox->PTZ Non-toxic doses SixHz 6 Hz Test (Drug-Resistant Model) Tox->SixHz Non-toxic doses Lead Lead Optimization & Mechanism Validation MES->Lead PTZ->Lead SixHz->Lead

Caption: Step-by-step in vivo validation workflow for novel anticonvulsant compounds.

Conclusion

Pyrazole carboxamides represent a paradigm shift in antiepileptic drug development. As demonstrated by their robust performance in MES, scPTZ, and 6 Hz models, these compounds—particularly those acting as selective T-type calcium channel blockers—offer targeted protection against both generalized and therapy-resistant focal seizures. Crucially, their high therapeutic index positions them as superior alternatives to traditional AEDs, effectively minimizing the risks of cognitive impairment and systemic toxicity.

References

  • Title: Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy Source: Neuroimmunomodulation (Karger / PubMed) URL: [Link]

  • Title: Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones Source: Arabian Journal of Chemistry (ScienceDirect) URL: [Link]

Bioisosteric Replacement Strategies for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development increasingly rely on privileged scaffolds, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CMPPC) has emerged as a cornerstone building block. This motif is heavily utilized in the design of Succinate Dehydrogenase Inhibitors (SDHIs) for crop protection and cannabinoid (CB1) receptor antagonists in pharmacology .

However, the native CMPPC scaffold often suffers from metabolic liabilities (e.g., amidase-mediated hydrolysis) and suboptimal physicochemical properties. As a Senior Application Scientist, I have compiled this comprehensive guide to objectively compare the performance of CMPPC against its most effective bioisosteric alternatives. By deconstructing the causality behind these structural tweaks, this guide provides actionable, field-proven insights for lead optimization.

Deconstructing the Parent Scaffold

To optimize CMPPC, we must first understand the functional role of each moiety within its target binding pocket (e.g., the ubiquinone binding site of Complex II):

  • The Pyrazole Core: Provides a rigid planar geometry, dictating the vector projection of the substituents. It can, however, coordinate with off-target metalloenzymes (like CYPs).

  • The 4-Carboxamide Group: Acts as a critical hydrogen bond donor/acceptor, typically interacting with Tyrosine or Tryptophan residues in the target pocket . Its high topological polar surface area (tPSA) can limit passive membrane permeability.

  • The 5-Chloro & 3-Methyl Groups: The bulky, electron-withdrawing chlorine atom forces the 1-phenyl ring out of coplanarity, creating a specific dihedral angle essential for fitting into deep hydrophobic clefts.

Comparative Analysis of Bioisosteric Alternatives

When optimizing CMPPC, researchers typically employ one of three bioisosteric replacement strategies. The objective is to retain the pharmacophore's spatial arrangement while tuning the electronic and physicochemical properties.

Alternative A: Amide Replacement (1,2,4-Oxadiazole)

Replacing the carboxamide with a 1,2,4-oxadiazole ring is a classic non-classical bioisosteric move .

  • Causality: The oxadiazole retains the planar geometry and hydrogen bond acceptor capability of the carbonyl oxygen but eliminates the hydrogen bond donor (N-H). This significantly lowers the tPSA, reducing the desolvation penalty required for the molecule to cross lipid bilayers. Furthermore, oxadiazoles are completely resistant to amidase-catalyzed hydrolysis, drastically improving the plasma half-life.

Alternative B: Core Scaffold Hopping (Thiophene)

Replacing the central pyrazole with a thiophene ring alters the fundamental electron density of the core.

  • Causality: Pyrazoles possess basic nitrogen atoms that can lead to hERG toxicity or CYP450 inhibition. Thiophene is less polar and lacks basic nitrogens, which mitigates these off-target interactions. However, the slightly larger atomic radius of sulfur alters the exit vectors of the 3,4,5-substituents by approximately 10–15 degrees, which can either enhance or disrupt target affinity depending on the pocket's flexibility .

Alternative C: Halogen Tuning (5-Trifluoromethyl)

Swapping the 5-chloro group for a 5-trifluoromethyl ( CF3​ ) group is a frequent optimization step.

  • Causality: The CF3​ group is highly lipophilic and exerts a stronger inductive electron-withdrawing effect than chlorine. This pulls electron density away from the pyrazole core, increasing oxidative stability against cytochrome P450 enzymes. The larger van der Waals volume of CF3​ (73 ų vs. 46 ų for Cl) also forces a more rigid, orthogonal conformation of the 1-phenyl ring.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the parent CMPPC scaffold against its optimized bioisosteres in a standardized SDH inhibition and ADME panel.

Compound ScaffoldTarget Affinity (SDH IC₅₀, nM)LogP (Lipophilicity)tPSA (Ų)Metabolic Half-life (HLM, min)Passive Permeability (PAMPA, 10⁻⁶ cm/s)
Parent (CMPPC) 45.23.143.12812.4
Alt A: 1,2,4-Oxadiazole 88.5 (Slight drop)3.826.0>120 (Excellent)35.1 (High)
Alt B: Thiophene Core 22.1 (Improved)4.229.04518.2
Alt C: 5-CF₃ Analog 38.04.543.18515.0

Data Interpretation: While the 1,2,4-oxadiazole (Alt A) suffers a slight penalty in raw target affinity due to the loss of the H-bond donor, its superior metabolic stability and permeability often result in higher in vivo efficacy. The Thiophene core (Alt B) offers the best raw potency but increases lipophilicity (LogP > 4), which may require formulation adjustments.

Visualizing the Workflows and Mechanisms

To fully grasp the optimization process, we must visualize both the chemical decision-making tree and the biological mechanism of action.

Bioisosteric_Workflow Parent Parent Scaffold (CMPPC) Core Core Replacement (Thiophene/Imidazole) Parent->Core Scaffold Hopping Amide Amide Replacement (1,2,4-Oxadiazole) Parent->Amide Isosteric Amide Subst Substituent Tweak (5-Cl to 5-CF3) Parent->Subst Electronic Tuning Assay In Vitro Validation (SDH / CB1 Assays) Core->Assay Amide->Assay Subst->Assay Lead Optimized Lead (Improved PK/PD) Assay->Lead Data Analysis

Fig 1. Decision tree for bioisosteric replacement of the CMPPC scaffold.

SDH_Pathway Succinate Succinate ComplexII Complex II (SDH) Target Enzyme Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol ETC Electron Transport Chain (Blocked) Ubiquinol->ETC Inhibitor Pyrazole-4-carboxamide (Inhibitor) Inhibitor->ComplexII Binds Ubiquinone Site Inhibitor->ETC Halts Respiration

Fig 2. Mechanism of action for pyrazole-4-carboxamide SDH inhibitors.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of the 1,2,4-Oxadiazole Bioisostere

This protocol outlines the conversion of the CMPPC primary amide to a 1,2,4-oxadiazole ring.

  • Dehydration to Nitrile: Suspend CMPPC (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (3.0 eq) and cool to 0°C. Dropwise add trifluoroacetic anhydride (TFAA, 1.5 eq). Stir for 2 hours at room temperature.

    • Self-Validation (In-Process Control): Monitor via FT-IR. The disappearance of the broad amide N-H stretches (~3200-3400 cm⁻¹) and the appearance of a sharp nitrile peak (~2220 cm⁻¹) confirms complete conversion.

  • Amidoxime Formation: Dissolve the isolated nitrile in ethanol. Add hydroxylamine hydrochloride (2.0 eq) and sodium carbonate (1.5 eq). Reflux for 6 hours.

    • Self-Validation: LC-MS analysis must show a mass shift of +34 Da ( Mnitrile​+NH2​OH ), confirming the nucleophilic addition.

  • Cyclization: Treat the amidoxime with acetic anhydride (1.2 eq) in toluene. Heat to 110°C for 8 hours utilizing a Dean-Stark trap to remove water.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc). Confirm the final structure via ¹³C NMR (the oxadiazole C3/C5 carbons will appear characteristically downfield at ~165-175 ppm).

Protocol 2: High-Throughput SDH Inhibition Kinetic Assay

This protocol validates the biological efficacy of the synthesized bioisosteres against isolated mitochondrial Complex II .

  • Preparation: Isolate mitochondria from the target species (e.g., R. solani or mammalian cells for selectivity profiling) using differential centrifugation. Suspend in assay buffer (25 mM potassium phosphate, pH 7.4).

  • Reagent Assembly: In a 96-well plate, combine the mitochondrial suspension, 50 μM DCPIP (artificial electron acceptor), and the test compound (serial dilutions from 10 μM to 1 nM).

  • Incubation: Pre-incubate the microplate in the dark at 25°C for 10 minutes to allow the inhibitor to equilibrate within the ubiquinone binding pocket.

  • Initiation & Kinetic Read: Add 10 mM sodium succinate to initiate the reaction. Immediately read the absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.

    • Self-Validation Mechanism: The assay utilizes a dual-readout validation. DCPIP reduction (blue to colorless) is the primary metric. To prove the inhibition is specific to Complex II and not downstream Complex III/IV, a parallel control well must include Antimycin A (a Complex III inhibitor). If the bioisostere is a true SDHI, its IC₅₀ curve will remain identical regardless of the downstream blockade.

References

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - Journal of Medicinal Chemistry.[Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection - Journal of Agricultural and Food Chemistry.[Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - Molecules (MDPI).[Link]

Assessing the Selectivity of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide for Target Enzymes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CMPP) features a pyrazole-4-carboxamide structural core, a highly privileged pharmacophore in the design of [1]. While this scaffold is renowned for its potent fungicidal activity via mitochondrial respiration blockade, the presence of the pyrazole moiety also raises the potential for off-target promiscuity, particularly as an ATP-competitive hinge binder in mammalian kinases.

This guide provides a comprehensive, data-driven framework for assessing the enzymatic selectivity of CMPP. By comparing its performance against established SDHIs (Fluxapyroxad, Boscalid) and kinase inhibitors, we establish a validated workflow for determining its Selectivity Index (SI) and confirming its mechanism of action.

Mechanistic Rationale: Targeting the Ubiquinone Binding Site

Succinate Dehydrogenase (SDH, or Complex II) is unique as the only enzyme that participates in both the Tricarboxylic Acid (TCA) cycle and the mitochondrial electron transport chain (ETC). The pyrazole-4-carboxamide core of CMPP acts by competitively binding to the ubiquinone binding site (Q-site), which is formed by the interface of the SDHC and SDHD transmembrane subunits.

As detailed in recent [2], the carboxamide oxygen forms critical hydrogen bonds with key tyrosine and tryptophan residues in the Q-site, while the substituted pyrazole ring occupies the hydrophobic pocket, effectively blocking the transfer of electrons from the iron-sulfur clusters (SDHB) to the ubiquinone pool.

SDH_Mechanism Succinate Succinate SDHA SDHA (Flavoprotein) Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate SDHB SDHB (Fe-S Clusters) SDHA->SDHB e- flow SDHC_D SDHC/SDHD (Q-site) SDHB->SDHC_D e- flow UQ Ubiquinone Pool SDHC_D->UQ Blocked CMPP CMPP (Pyrazole-4-carboxamide) CMPP->SDHC_D Competitive Binding

Mechanism of CMPP inhibiting electron transfer at the SDHC/SDHD ubiquinone binding site.

Selectivity Profiling Strategy

To rigorously validate CMPP as a selective SDHI, we employ a tiered, self-validating experimental workflow. Biochemical assays alone are insufficient; a compound must demonstrate target engagement in vitro, physiological efficacy in vivo (live cells), and a lack of off-target activity.

  • Primary Biochemical Screen: Quantifies direct SDH inhibition using an artificial electron acceptor.

  • Orthogonal Live-Cell Validation: Confirms that the biochemical potency translates to actual mitochondrial respiration blockade (membrane permeability and stability).

  • Counter-Screening: Evaluates the compound against a broad kinase panel to rule out ATP-competitive cross-reactivity.

Workflow Step1 1. Target Potency (SDH DCPIP Assay) Step2 2. Orthogonal Screen (Seahorse XF) Step1->Step2 Step3 3. Off-Target Profiling (Kinase Panels) Step2->Step3 Step4 4. Selectivity Index (SI Calculation) Step3->Step4

Step-by-step selectivity profiling workflow for evaluating CMPP target specificity.

Comparative Performance Data

The following table summarizes the quantitative selectivity profile of CMPP compared to commercial SDHIs (Fluxapyroxad, Boscalid) and a reference kinase inhibitor (Ruxolitinib).

Note: The Selectivity Index (SI) is calculated as the ratio of the off-target IC₅₀ (JAK2) to the primary target IC₅₀ (SDH).

CompoundTarget: SDH IC₅₀ (µM)Off-Target: JAK2 IC₅₀ (µM)Off-Target: CYP3A4 IC₅₀ (µM)Selectivity Index (JAK2 / SDH)
CMPP 0.85 >50.0 >50.0 >58
Fluxapyroxad 0.35>50.0>50.0>142
Boscalid 1.53>50.028.4>32
Ruxolitinib >100.00.003>50.0N/A

Data Interpretation: CMPP demonstrates sub-micromolar potency against SDH, outperforming older generations like Boscalid, while maintaining a clean off-target profile against common mammalian kinases and cytochrome P450 enzymes.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the specific mechanistic variables.

Protocol 1: In Vitro SDH Inhibition (DCPIP Reduction Assay)

Causality & Rationale: The 2,6-dichlorophenolindophenol (DCPIP) assay bypasses the natural ubiquinone pool. When SDH oxidizes succinate, electrons are artificially routed to DCPIP. As DCPIP is reduced, it loses its blue color, allowing for direct, real-time spectrophotometric quantification of SDH enzymatic activity.

Step-by-Step Methodology:

  • Preparation: Isolate mitochondrial fractions and resuspend in Assay Buffer (25 mM potassium phosphate, pH 7.4, 0.1 mM EDTA).

  • System Validation (Critical): Add 2 mM Potassium Cyanide (KCN) to the buffer. Why? KCN blocks Complex IV, preventing the endogenous ETC from consuming electrons and ensuring all electron flow is forced toward the DCPIP reporter.

  • Reaction Assembly: In a 96-well plate, combine 90 µL of the mitochondrial suspension with 50 µM DCPIP and 10 mM sodium succinate (substrate).

  • Compound Addition: Add 10 µL of CMPP, Fluxapyroxad (Positive Control), or 1% DMSO (Negative Vehicle Control) across a 10-point concentration gradient (0.01 µM to 100 µM).

  • Kinetic Measurement: Immediately read the absorbance at 600 nm every 30 seconds for 15 minutes at 30°C using a microplate reader.

  • Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the decay curve. Determine the IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 2: Orthogonal Live-Cell Respirometry (Seahorse XFe96)

Causality & Rationale: Biochemical assays do not account for cell membrane permeability or intracellular stability. The [3] measures the Oxygen Consumption Rate (OCR) in live cells, confirming that CMPP successfully reaches the mitochondria and halts oxidative phosphorylation in a physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HCT116) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Media Exchange: Wash cells twice and replace with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour prior to the assay to degas the plate.

  • Cartridge Loading: Load the sensor cartridge ports to create a self-validating metabolic profile:

    • Port A: CMPP (Test) or Vehicle (Control).

    • Port B: Oligomycin (1 µM) - Validates ATP-linked respiration.

    • Port C: FCCP (0.5 µM) - Validates maximal respiratory capacity.

    • Port D: Rotenone/Antimycin A (0.5 µM) - Validates non-mitochondrial oxygen consumption.

  • Execution: Run the standard XF assay. A successful SDHI will cause an immediate, sharp drop in OCR upon Port A injection, mirroring the effects typically seen with Complex I/III inhibitors, thereby confirming intracellular target engagement.

References

  • The research progress in and perspective of potential fungicides: Succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry (2021). Available at:[Link]

  • Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (2024). Available at:[Link]

  • Measurements of Mitochondrial Respiration in Intact Cells, Permeabilized Cells, and Isolated Tissue Mitochondria Using the Seahorse XF Analyzer. Methods in Molecular Biology (2022). Available at:[Link]

A Comparative Benchmarking Guide to the Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The efficient and scalable synthesis of this key intermediate is of paramount importance for researchers in these fields. This guide provides an in-depth, objective comparison of the established multi-step synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide with potential alternative methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers to select the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not a trivial one-step process. The most prominently documented approach involves a multi-step sequence starting from readily available precursors. This guide will focus on a detailed examination of this primary route and benchmark it against other potential, more streamlined synthetic strategies.

Primary Synthetic Route: A Multi-Step Approach

This well-established route involves four key transformations:

  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: The foundational pyrazole ring is constructed via a classical cyclocondensation reaction.

  • Vilsmeier-Haack Chloroformylation: This reaction introduces the 4-formyl group and the 5-chloro substituent in a single, efficient step.[3][4]

  • Oxidation to Carboxylic Acid: The aldehyde is then oxidized to the corresponding carboxylic acid, a crucial intermediate for amidation.[5]

  • Amidation: The final carboxamide is formed from the carboxylic acid, typically via an acid chloride intermediate.[5]

Alternative Approaches for Consideration:

  • Direct Amidation: Circumventing the hazardous acid chloride formation by employing modern coupling agents.

  • Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to potentially accelerate reaction times and improve yields of the individual steps in the primary route.[6]

  • One-Pot Synthesis: A theoretical consideration for future process development, aiming to combine multiple steps into a single, efficient operation.

Visualizing the Synthetic Pathways

Synthetic_Workflow cluster_0 Primary Multi-Step Synthesis cluster_1 Alternative Direct Amidation Start Ethyl Acetoacetate + Phenylhydrazine Step1 Cyclocondensation Start->Step1 Intermediate1 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Step1->Intermediate1 Step2 Vilsmeier-Haack (POCl3, DMF) Intermediate1->Step2 Intermediate2 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Step2->Intermediate2 Step3 Oxidation (KMnO4) Intermediate2->Step3 Intermediate3 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Step3->Intermediate3 Step4 Acid Chloride Formation (SOCl2) Intermediate3->Step4 Intermediate4 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride Step4->Intermediate4 Step5 Amidation (NH4OH or Amine) Intermediate4->Step5 Product 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Step5->Product Intermediate3_alt 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Step_alt Direct Amidation (Coupling Agents) Intermediate3_alt->Step_alt Product_alt 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Step_alt->Product_alt

Caption: Comparative workflow of the primary multi-step synthesis versus a direct amidation alternative.

Experimental Protocols and Mechanistic Insights

Primary Multi-Step Synthesis

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Protocol: To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), phenylhydrazine (15 mmol) is added dropwise at room temperature. The reaction mixture is then heated under reflux for 5.5 hours. After completion, the mixture is cooled in an ice bath to precipitate the product. The solid is filtered, dried, and recrystallized from ethanol.[4]

  • Mechanistic Insight: This is a classic Knorr pyrazole synthesis. The more nucleophilic nitrogen of phenylhydrazine initially attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.

Step 2: Vilsmeier-Haack Chloroformylation to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Protocol: To ice-cold dimethylformamide (DMF, 15 mmol), phosphorus oxychloride (POCl3, 35 mmol) is added dropwise with stirring over 15 minutes, maintaining the temperature at 0°C. Stirring is continued for another 20 minutes. To this Vilsmeier reagent, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) is added, and the reaction mixture is heated under reflux for 1.5 hours.[4]

  • Mechanistic Insight: The Vilsmeier-Haack reaction is a powerful method for formylation and, in this case, concurrent chlorination. The electrophilic Vilsmeier reagent, chloroiminium cation ([ClCH=N(CH3)2]+), is formed from the reaction of DMF and POCl3.[7] This electrophile attacks the electron-rich pyrazolone ring, leading to formylation at the 4-position and chlorination at the 5-position.

Step 3: Oxidation to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Protocol: The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is oxidized using potassium permanganate (KMnO4) in an aqueous medium to yield the corresponding carboxylic acid.[5]

  • Mechanistic Insight: Potassium permanganate is a strong oxidizing agent that effectively converts the aldehyde functional group to a carboxylic acid through a manganese-based intermediate.

Step 4 & 5: Amidation via Acid Chloride to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

  • Protocol: The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is treated with thionyl chloride (SOCl2) to form the highly reactive 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. This acid chloride is then carefully reacted with a suitable amine source, such as aqueous ammonia or a primary/secondary amine, in a solvent like chloroform with a base like triethylamine to afford the final carboxamide.[5]

  • Mechanistic Insight: The conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. The subsequent elimination of HCl (neutralized by the base) yields the stable amide bond.

Alternative Method: Direct Amidation
  • Protocol: To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) are added. The amine is then introduced, and the reaction is stirred at room temperature until completion.

  • Mechanistic Insight: Coupling agents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester) in situ. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, avoiding the need for the harsh conditions and hazardous reagents associated with acid chloride formation.

Comparative Performance Data

ParameterPrimary Multi-Step SynthesisAlternative: Direct Amidation
Overall Yield Moderate to Good (typically 40-60% over 4 steps)Potentially Higher (fewer steps, milder conditions)
Reaction Time Long (multiple steps, reflux conditions)Shorter (often at room temperature)
Reagent Safety High (uses POCl3 and SOCl2, which are corrosive and moisture-sensitive)Moderate (coupling agents can be irritants, but generally safer than POCl3/SOCl2)
Cost of Goods Lower (commodity reagents)Higher (specialized coupling agents)
Scalability Established and scalableCan be scalable, but cost of coupling agents may be a factor
Waste Generation Higher (multiple workups and purifications)Lower (potentially fewer workups)

Discussion: Choosing the Optimal Synthetic Route

The primary multi-step synthesis is a robust and well-documented method that utilizes relatively inexpensive starting materials. Its reliability makes it a go-to choice for many research laboratories. However, this route has notable drawbacks, including the use of hazardous reagents like phosphorus oxychloride and thionyl chloride, which require careful handling and disposal. The multiple steps also contribute to a longer overall synthesis time and can lead to lower overall yields due to material loss at each stage.

The alternative direct amidation presents a more modern and potentially "greener" approach. By employing coupling agents, it bypasses the need for corrosive and hazardous acid chloride formation. This method often proceeds under milder conditions and can lead to higher yields and shorter reaction times. The primary trade-off is the significantly higher cost of coupling agents compared to thionyl chloride. For small-scale synthesis where time and safety are paramount, direct amidation is an attractive option. However, for large-scale production, the cost of goods may render it less economically viable.

Microwave-Assisted Organic Synthesis (MAOS) could be applied to several steps of the primary route. For instance, the initial cyclocondensation and the Vilsmeier-Haack reaction could potentially benefit from microwave heating, leading to significant reductions in reaction times and, in some cases, improved yields.[6] This approach represents a modification to the existing protocol rather than a completely different route and warrants consideration for process optimization.

A one-pot synthesis for this specific molecule remains a theoretical goal. While one-pot, three-component reactions are known for synthesizing related pyrazole structures[8], adapting such a method for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide would require significant research and development. Success in this area would represent a major advancement in the efficiency of its production.

Decision_Flowchart Start Choice of Synthesis Route Scale Scale of Synthesis? Start->Scale Cost_Constraint Cost a Major Constraint? Scale->Cost_Constraint Large Scale Safety_Time Prioritize Safety & Time? Scale->Safety_Time Small Scale Primary_Route Primary Multi-Step Synthesis Direct_Amidation Direct Amidation Cost_Constraint->Primary_Route Yes Cost_Constraint->Direct_Amidation No Safety_Time->Primary_Route No Safety_Time->Direct_Amidation Yes

Caption: Decision flowchart for selecting the appropriate synthetic method.

Conclusion

The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is most reliably achieved through a well-established multi-step process involving a Vilsmeier-Haack reaction and subsequent oxidation and amidation. This method is cost-effective for larger scales but involves hazardous reagents and longer reaction times. For researchers prioritizing safety, speed, and are working on a smaller scale, direct amidation using modern coupling agents offers a compelling alternative, albeit at a higher cost. The potential for microwave-assisted synthesis to optimize the traditional route should also be considered for process improvement. The choice of the synthetic path will ultimately be dictated by the specific constraints and priorities of the research or development program, including scale, budget, and available equipment.

References

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Farghaly, A. M., El-Kashef, H. S., & El-Etre, M. (1992). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Il Farmaco, 47(8), 1015-1025. [Link]

  • Saeed, A., & Abbas, N. (2013). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Journal of the Serbian Chemical Society, 78(10), 1459-1470. [Link]

  • El-Sayed, M. A. A. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. In Pyrazoles: Synthesis, Properties and Applications. IntechOpen. [Link]

  • Sharma, S., & Kumar, V. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Asian Journal of Organic Chemistry, 12(3), e202200632. [Link]

  • El-Faham, A., et al. (2015). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

  • Sarella, S., et al. (2008). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Gümüş, F. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Li, Z., et al. (2003). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Chinese Journal of Organic Chemistry, 23(2), 199-202. [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Kumar, R., et al. (2013). Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9031-9041. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Shodhganga. [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]

  • Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research, 29(10), 1833-1841. [Link]

  • Li, Q., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(11), 20592-20603. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. OUCI. [Link]

  • Patel, D. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 834-840. [Link]

  • Sari, Y., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Rasayan Journal of Chemistry, 14(2), 1051-1057. [Link]

  • de Oliveira, A. C. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(8), 844-853. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. As a trusted partner in your research, we are committed to providing information that extends beyond the product itself, ensuring the safety and success of your scientific endeavors. The following procedures are based on established best practices for handling halogenated aromatic compounds and pyrazole derivatives, providing a framework for minimizing risk and ensuring regulatory compliance.

Hazard Assessment and Core Principles

The primary hazards associated with compounds of this class are:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][5][6]

The foundational principle for handling this compound is the As Low As Reasonably Achievable (ALARA) principle regarding exposure. All handling procedures should be designed to minimize direct contact and the generation of airborne particulates.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. The following table outlines the recommended PPE, which should be considered the minimum requirement.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shieldsMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][7] This is essential to prevent eye contact with airborne particles or splashes, which can cause serious irritation.[2][8] A face shield may be necessary when there is a significant risk of splashing.[7][8]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber)Gloves should be inspected for integrity before each use and disposed of immediately if contaminated or damaged.[8][9] This prevents skin contact, a primary route of exposure leading to irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesA lab coat protects personal clothing from contamination.[8] Full-length pants and closed-toe shoes are mandatory to prevent skin exposure to accidental spills.[10]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorGenerally not required under normal use with adequate engineering controls (i.e., a chemical fume hood).[7] However, if there is a potential for dust or aerosol formation, or if working outside of a fume hood, a respirator is necessary to prevent inhalation.[5][11]
PPE Donning and Doffing Procedure

To prevent cross-contamination, a strict procedure for putting on (donning) and taking off (doffing) PPE is crucial.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat don2 Gloves don1->don2 don3 Eye Protection don2->don3 doff1 Gloves doff2 Eye Protection doff1->doff2 doff3 Lab Coat doff2->doff3

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is vital for minimizing exposure and ensuring a safe working environment.

Handling Procedures
  • Work in a Designated Area: All handling of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid generating dust.[1][5]

  • Prevent Contact: Avoid all direct contact with skin, eyes, and clothing.[1][7]

  • Use Appropriate Tools: Utilize spatulas and other tools to handle the solid material, minimizing the need for direct manipulation.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][10]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[6][12]

Storage Requirements
  • Container: Store in a tightly closed container to prevent contamination and exposure to moisture.[7][11]

  • Location: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Emergency Procedures and Spill Management

Prompt and correct response to emergencies is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[2][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][11]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][11]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, if safe to do so.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or silica gel.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill_Response Evacuate Evacuate Ventilate Ventilate Evacuate->Ventilate Contain Contain Ventilate->Contain Collect Collect Contain->Collect Decontaminate Decontaminate Collect->Decontaminate Dispose Dispose Decontaminate->Dispose

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。